Boc-S-4-methoxybenzyl-D-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXRNJMNFVTOM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152879 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58290-35-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Boc-S-4-methoxybenzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Boc-S-4-methoxybenzyl-D-cysteine, a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid derivative into peptide chains offers enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic peptides with improved in vivo half-lives. This document outlines a detailed two-step synthesis protocol, purification methodologies, and characterization data to assist researchers in the efficient and high-purity production of this valuable compound.
Introduction
This compound, also known as N-α-(tert-butoxycarbonyl)-S-(4-methoxybenzyl)-D-cysteine, is a protected amino acid derivative widely used in peptide chemistry. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino functionality, while the 4-methoxybenzyl (Mob) group offers robust protection for the thiol side chain of cysteine. The D-configuration of the chiral center imparts resistance to proteolysis, making it an attractive component for the design of peptide-based drugs.[1] Its applications extend to the synthesis of complex peptides, including those with disulfide bridges, and in the development of targeted therapies.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from D-cysteine. The first step involves the S-alkylation of the thiol group with 4-methoxybenzyl chloride, followed by the N-protection of the amino group with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol: Synthesis
Step 1: Synthesis of S-4-methoxybenzyl-D-cysteine
-
Dissolution: Dissolve D-cysteine (1.0 eq.) in a suitable solvent such as a mixture of aqueous sodium hydroxide and methanol at 0 °C.
-
S-Alkylation: To the stirred solution, add 4-methoxybenzyl chloride (1.0-1.2 eq.) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, adjust the pH of the solution to ~5-6 with acetic acid to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water and then diethyl ether, and dry under vacuum to yield S-4-methoxybenzyl-D-cysteine as a white solid.
Step 2: Synthesis of this compound
-
Dissolution: Suspend S-4-methoxybenzyl-D-cysteine (1.0 eq.) in a mixture of dioxane and water.
-
Basification: Add a suitable base, such as triethylamine (1.5-2.0 eq.), to the suspension and stir until the solid dissolves.
-
N-Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.) and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[2]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1N HCl or 5% citric acid).[3]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, often as an oil or a semi-solid.
Purification
The crude product typically requires purification to remove unreacted starting materials and by-products. The two most common methods are recrystallization and flash column chromatography.
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying solid crude products.
-
Solvent Selection: Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common system is ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane until the solution becomes turbid. Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[4]
Experimental Protocol: Purification by Flash Column Chromatography
For oily or semi-solid crude products, flash column chromatography is the preferred method.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). A typical gradient could be 0-50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Data Presentation
The following tables summarize the key physical and analytical data for the starting materials and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Optical Rotation [α]D20 |
| D-Cysteine | C₃H₇NO₂S | 121.16 | White crystalline powder | 220 (decomposes) | +6.5° (c=2, 5N HCl) |
| S-4-methoxybenzyl-D-cysteine | C₁₁H₁₅NO₃S | 241.31 | White to off-white solid | 218 - 222 | +9 ± 1° (c=0.5, AcOH)[6] |
| This compound | C₁₆H₂₃NO₅S | 341.43 | White powder | 68 - 74 | +39 ± 2° (c=1, DMF)[1] |
Table 2: Characterization Data
| Analysis | Data |
| ¹H NMR (CDCl₃, δ ppm) | 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 5.30 (d, 1H, NH), 4.50 (m, 1H, α-CH), 3.80 (s, 3H, OCH₃), 3.70 (s, 2H, Ar-CH₂), 2.95 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 175.0 (COOH), 158.5 (Ar-C), 155.5 (C=O, Boc), 130.0 (Ar-CH), 129.5 (Ar-C), 114.0 (Ar-CH), 80.0 (C(CH₃)₃), 55.2 (OCH₃), 53.0 (α-CH), 36.0 (Ar-CH₂), 34.0 (β-CH₂), 28.3 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: 342.1 [M+H]⁺, 364.1 [M+Na]⁺ |
Note: NMR data are representative and may vary slightly depending on the solvent and instrument.
Conclusion
The synthesis and purification of this compound can be reliably achieved through a two-step process involving S-alkylation and N-Boc protection. Careful execution of the experimental protocols and appropriate selection of the purification method based on the physical state of the crude product are essential for obtaining a high-purity final product. The characterization data provided serves as a benchmark for quality control. This in-depth guide provides the necessary information for researchers and professionals in drug development to successfully synthesize and purify this important building block for advanced peptide synthesis.
References
In-Depth Technical Guide: Physicochemical Properties of Boc-D-Cys(4-MeOBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine, commonly abbreviated as Boc-D-Cys(4-MeOBzl)-OH, is a crucial protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its D-configuration offers resistance to enzymatic degradation in the resulting peptides, a desirable characteristic for therapeutic peptide development. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the 4-methoxybenzyl (4-MeOBzl) group on the thiol side chain provide orthogonal protection, allowing for the selective deprotection and manipulation required in complex peptide synthesis. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Boc-D-Cys(4-MeOBzl)-OH.
Physicochemical Properties
The fundamental physicochemical properties of Boc-D-Cys(4-MeOBzl)-OH are summarized in the tables below, providing a ready reference for researchers.
General Properties
| Property | Value |
| Chemical Name | N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine |
| Synonyms | Boc-D-Cys(pMeOBzl)-OH, Boc-D-Cys(Mob)-OH |
| CAS Number | 58290-35-0[1] |
| Molecular Formula | C₁₆H₂₃NO₅S[1] |
| Molecular Weight | 341.4 g/mol [1] |
| Appearance | White to off-white powder[1][2] |
Analytical and Physical Data
| Property | Value |
| Melting Point | 68-74 °C[1] |
| Optical Rotation | [α]D²⁰ = +39 ± 2º (c=1 in DMF)[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Solubility | Soluble in Dimethylformamide (DMF) |
| Storage Conditions | Store at 0-8°C[1] |
Experimental Protocols
Boc-D-Cys(4-MeOBzl)-OH is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of this amino acid into a peptide chain.
Workflow for Boc-SPPS using Boc-D-Cys(4-MeOBzl)-OH
Caption: General workflow for the incorporation of Boc-D-Cys(4-MeOBzl)-OH in Boc-SPPS.
Detailed Coupling Protocol
The following protocol outlines the manual solid-phase synthesis steps for coupling Boc-D-Cys(4-MeOBzl)-OH.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and Isopropanol (IPA) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% Diisopropylethylamine (DIEA) in DCM.
-
Coupling of Boc-D-Cys(4-MeOBzl)-OH:
-
Dissolve Boc-D-Cys(4-MeOBzl)-OH (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF.
-
Add DIEA (2-3 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Cleavage and Side-Chain Deprotection
The 4-methoxybenzyl (4-MeOBzl) protecting group on the cysteine side chain is removed during the final cleavage of the peptide from the resin. This is typically achieved using strong acids such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3] The use of scavengers, such as anisole or cresol, is recommended to prevent side reactions with the liberated carbocations.
Signaling Pathways
Boc-D-Cys(4-MeOBzl)-OH is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this derivative can be designed to interact with a wide range of biological targets, including receptors and enzymes, thereby modulating their respective signaling pathways. The incorporation of D-cysteine can enhance the peptide's stability and bioavailability, making it a valuable tool in the development of peptide-based therapeutics that target specific signaling cascades.
Conclusion
Boc-D-Cys(4-MeOBzl)-OH is an indispensable reagent in the field of peptide chemistry. Its well-defined physicochemical properties and its utility in established solid-phase peptide synthesis protocols make it a reliable choice for the synthesis of peptides with enhanced stability. This guide provides the core technical information required by researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
Technical Guide: Boc-S-4-methoxybenzyl-D-cysteine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Boc-S-4-methoxybenzyl-D-cysteine, a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. This document details its chemical properties, experimental protocols for its use, and a visual representation of its incorporation into a peptide chain.
Core Compound Data
This compound is a derivative of the amino acid D-cysteine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-methoxybenzyl (Mob) group protecting the sulfhydryl side chain. This protection scheme is integral to the Boc/Bzl strategy of peptide synthesis.
| Parameter | Value |
| CAS Number | 58290-35-0[1][2][3] |
| Molecular Weight | 341.4 g/mol [1][2][3] |
| Molecular Formula | C₁₆H₂₃NO₅S[1] |
| Synonyms | Boc-D-Cys(pMeOBzl)-OH, N-α-t-Boc-S-p-methoxybenzyl-D-cysteine |
Experimental Protocols
The incorporation of this compound into a peptide sequence via manual Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling. Below is a representative protocol.
Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the manual solid-phase peptide synthesis cycle using the Boc/Bzl strategy.
-
Resin Preparation:
-
N-α-Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Final Cleavage and Deprotection
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 4-methoxybenzyl group, are removed.
-
Resin Preparation:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the peptide-resin with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the 4-methoxybenzyl and other side-chain protecting groups.[7] This step should be performed in a specialized apparatus with appropriate safety precautions.
-
Scavengers, such as anisole or thioanisole, are typically added to the cleavage cocktail to prevent side reactions.
-
-
Peptide Precipitation and Washing:
-
After the acid is removed, the crude peptide is precipitated and washed with cold diethyl ether.[4]
-
-
Extraction and Lyophilization:
-
The crude peptide is dissolved in an aqueous buffer (e.g., 10% acetic acid).
-
The peptide solution is then lyophilized to obtain the crude peptide as a powder, which can be further purified by chromatography.[4]
-
Visualized Workflow: Boc-SPPS Cycle
The following diagram illustrates the cyclical nature of incorporating this compound into a growing peptide chain using the Boc-SPPS methodology.
Caption: Workflow for Boc-SPPS.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides is a critical step in the synthesis of molecules that can modulate such pathways. The D-configuration of the cysteine residue can enhance the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life and potentially improved therapeutic efficacy. The protected sulfhydryl group allows for controlled disulfide bond formation, which is often crucial for the correct folding and biological activity of the final peptide.
References
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Cys(4-MeOBzl)-OH Novabiochem 18942-46-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Technical Guide to the Spectroscopic Analysis of Boc-S-4-methoxybenzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-S-(4-methoxybenzyl)-D-cysteine (Boc-S-4-methoxybenzyl-D-cysteine). The information presented herein is essential for the characterization and quality control of this important protected amino acid derivative used in peptide synthesis and drug development.[1][2][3] This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and workflow diagrams to illustrate the analytical processes.
Molecular Structure
Chemical Formula: C₁₆H₂₃NO₅S[1][2]
Molecular Weight: 341.4 g/mol [1][2]
CAS Number: 58290-35-0[2]
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. The NMR data is based on values reported for the corresponding L-enantiomer and similar protected amino acids, as specific experimental data for the D-enantiomer is not widely published.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Aromatic (ortho to CH₂) |
| ~6.85 | d | 2H | Aromatic (meta to CH₂) |
| ~5.30 | d | 1H | NH |
| ~4.50 | m | 1H | α-CH |
| ~3.75 | s | 3H | OCH₃ |
| ~3.70 | m | 2H | S-CH₂ (benzyl) |
| ~2.90 | m | 2H | β-CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~10.5 | br s | 1H | COOH |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectra of similar compounds, such as Boc-S-benzyl-L-cysteine.[4]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~173 | COOH |
| ~158 | Aromatic C-O |
| ~155 | C=O (Boc) |
| ~130 | Aromatic CH (ortho to CH₂) |
| ~129 | Aromatic C (ipso to CH₂) |
| ~114 | Aromatic CH (meta to CH₂) |
| ~80 | C(CH₃)₃ (Boc) |
| ~55 | OCH₃ |
| ~53 | α-CH |
| ~36 | S-CH₂ (benzyl) |
| ~34 | β-CH₂ |
| ~28 | C(CH₃)₃ (Boc) |
Note: The chemical shifts are approximate and based on data for related N-Boc protected amino acids.[5]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| 2975-2930 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid and Urethane) |
| ~1510 | Strong | N-H bend (Amide II) |
| 1250, 1035 | Strong | C-O stretch (Ether) |
Note: The peak positions are approximate. Data is inferred from general knowledge of functional group frequencies and spectra of similar molecules like L-cysteine.[6]
Mass Spectrometry
| m/z | Ion | Notes |
| 342.1 | [M+H]⁺ | Protonated molecular ion. |
| 364.1 | [M+Na]⁺ | Sodium adduct. |
| 286.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group.[3] |
| 242.1 | [M+H - Boc]⁺ | Loss of the entire Boc group. |
| 121.1 | [CH₂-C₆H₄-OCH₃]⁺ | 4-methoxybenzyl fragment. |
Note: The fragmentation pattern can vary depending on the ionization technique (e.g., ESI, MALDI).[3][7]
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube. For higher resolution, the sample concentration can be in the range of 0.3-0.5 mM.[8]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number of scans due to the low natural abundance of ¹³C.[5]
-
2D NMR (Optional): For unambiguous assignments, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (H-C correlation), and HMBC (long-range H-C correlation).[9][10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., methylene chloride)
-
Agate mortar and pestle
-
Pellet press or salt plates (e.g., NaCl, KBr)
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Transfer the powder to a pellet press die.
-
Apply high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Alternative Procedure (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12]
-
Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[12]
-
Mount the salt plate in the spectrometer and acquire the spectrum as described above.
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or trifluoroacetic acid (TFA)
-
Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)
Procedure (LC-ESI-MS):
-
Sample Preparation:
-
Instrument Setup:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For LC-MS, use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).[13]
-
Set the ESI source parameters (e.g., capillary voltage, source temperature) to optimal values for the analyte.[13]
-
-
Data Acquisition:
-
Acquire data in positive ion mode to observe protonated species like [M+H]⁺.
-
Perform a full scan MS analysis to determine the molecular weight.
-
For structural information, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it in a collision cell to generate a product ion spectrum.[3]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule by identifying characteristic neutral losses and fragment ions.[3]
-
Caption: Workflow for Mass Spectrometry.
Conclusion
This technical guide provides a foundational set of spectroscopic data and analytical protocols for the characterization of this compound. The presented NMR, IR, and Mass Spec data, while based on the analysis of closely related structures, serve as a reliable reference for researchers. The detailed experimental workflows offer a practical guide for obtaining high-quality spectroscopic data, which is crucial for ensuring the identity, purity, and stability of this key building block in peptide synthesis and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 10. conductscience.com [conductscience.com]
- 11. webassign.net [webassign.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Medicinal Chemistry Applications of Boc-S-4-methoxybenzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. Among these, protected cysteine derivatives play a pivotal role in the synthesis of complex peptides, particularly those with disulfide bridges that are crucial for structural integrity and biological activity. This technical guide provides an in-depth exploration of Boc-S-4-methoxybenzyl-D-cysteine , a key building block in solid-phase peptide synthesis (SPPS).
This document will delve into the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows. The use of the D-enantiomer of cysteine offers a significant advantage in the development of peptide therapeutics by conferring resistance to enzymatic degradation, thereby improving in vivo stability and pharmacokinetic profiles.
Core Concepts: The Role of Protecting Groups
The utility of this compound in peptide synthesis is defined by its two key protecting groups:
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the α-amino group of the cysteine, preventing unwanted reactions during peptide chain elongation. It is typically removed at each step of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA).
-
4-Methoxybenzyl (Mob): This group protects the thiol side chain of the cysteine. Its stability to the conditions used for Boc removal, yet susceptibility to cleavage under stronger acidic conditions (e.g., anhydrous hydrogen fluoride, HF), makes it a valuable tool in the Boc/Bzl (benzyl) protection strategy. This orthogonality allows for the selective deprotection of the thiol group, which is essential for the controlled formation of disulfide bonds.
Applications in the Synthesis of Bioactive Peptides
This compound is particularly valuable in the synthesis of disulfide-rich peptides, such as conotoxins. These neurotoxic peptides, isolated from the venom of marine cone snails, are potent and selective modulators of various ion channels and receptors, making them promising leads for the development of therapeutics for pain, neurological disorders, and other conditions.
Conotoxins: A Case Study
Conotoxins are a diverse family of peptides that target a wide range of ion channels, including voltage-gated sodium (NaV), calcium (CaV), and potassium (KV) channels, as well as nicotinic acetylcholine receptors (nAChRs).[1][2][3] The incorporation of D-cysteine residues, facilitated by the use of this compound, can enhance the stability of these peptides without compromising their biological activity.
Quantitative Data: Pharmacological Activity of Synthetic Conotoxins
The following table summarizes the inhibitory concentrations (IC50) of various synthetically produced conotoxins that target different ion channels and receptors. While not all of these studies explicitly detail the use of the D-enantiomer, they provide a representative overview of the potencies that can be achieved with synthetic conopeptides. The use of D-cysteine analogs generally aims to preserve or enhance this potency while improving stability.
| Conotoxin | Target Receptor/Ion Channel | Reported IC50 | Reference |
| µ-Conotoxin SIIIB | rNaV1.2 | 10 nM | [2] |
| rNaV1.4 | 60 nM | [2] | |
| α-Conotoxin AuIB | α3β4 nAChR | 0.75 µM | [4] |
| α-Conotoxin GID | α3β2 nAChR | low nM | [5] |
| α7 nAChR | low nM | [5] | |
| α4β2 nAChR | 152 nM | [5] | |
| α-Conotoxin GaIA | Muscle nAChR (α1β1γδ) | 38.37 nM | [6] |
| Neuronal α3β2 nAChR | 988.9 nM | [6] | |
| Neuronal α6/α3β2β3 nAChR | 1170 nM | [6] | |
| α-Conotoxin AdIA | Neuronal α6/α3β2β3 nAChR | 177 nM | [6] |
| Conotoxin-Ac1 | NR2B (NMDA Receptor Subunit) | 8.22 µM | [7] |
Experimental Protocols
The synthesis of peptides incorporating this compound is typically performed using Boc-based solid-phase peptide synthesis (SPPS).
General Protocol for Boc-SPPS
-
Resin Preparation: A suitable resin (e.g., Merrifield resin) is swelled in a non-polar solvent like dichloromethane (DCM). The first amino acid is then coupled to the resin.
-
Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM. The resin is then washed to remove excess acid and byproducts.
-
Neutralization: The protonated amino group is neutralized with a base, typically 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: The next Boc-protected amino acid (in this case, this compound) is activated with a coupling reagent (e.g., HBTU) and added to the resin to form the next peptide bond.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
Repeat: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the 4-methoxybenzyl group) are removed using a strong acid, such as anhydrous HF. Scavengers like anisole are typically added to prevent side reactions.
-
Purification and Folding: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For disulfide-rich peptides like conotoxins, an oxidative folding step is then performed to form the correct disulfide bridges.
Detailed Protocol: Synthesis of α-Conotoxin MII
The following is a representative protocol for the manual solid-phase synthesis of α-conotoxin MII, which can be adapted for the inclusion of this compound.
-
Synthesis: The linear peptide is assembled on a Rink amide resin using an automated peptide synthesizer and Fmoc/tBu chemistry (as an alternative to Boc chemistry, which is also commonly used).
-
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Purification: The crude peptide is purified by preparative RP-HPLC.
-
Oxidative Folding: The purified linear peptide is dissolved in a folding buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM reduced glutathione, 1 mM oxidized glutathione, and 1 mM EDTA) to facilitate the formation of the native disulfide bonds.
-
Final Purification: The folded peptide is purified by RP-HPLC to yield the final product.
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.
Signaling Pathways and Mechanisms of Action
Peptides synthesized using this compound, such as conotoxins, exert their biological effects by modulating the activity of ion channels and receptors. Understanding these signaling pathways is crucial for drug development.
Modulation of Voltage-Gated Sodium Channels (NaV) by µ-Conotoxins
µ-conotoxins are potent blockers of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells like neurons.[8][9] By blocking these channels, µ-conotoxins can inhibit neuronal signaling, leading to analgesic effects.[3]
Caption: µ-Conotoxin blocks NaV channels, inhibiting pain signal transmission.
Inhibition of Nicotinic Acetylcholine Receptors (nAChRs) by α-Conotoxins
α-conotoxins are antagonists of nicotinic acetylcholine receptors, which are ligand-gated ion channels activated by the neurotransmitter acetylcholine.[10][11] These receptors are involved in a wide range of physiological processes, including neuromuscular transmission and synaptic transmission in the central nervous system. By blocking nAChRs, α-conotoxins can modulate these processes, which has therapeutic implications for conditions like pain and nicotine addiction.
Caption: α-Conotoxin inhibits nAChRs, modulating synaptic transmission.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of a bioactive peptide using this compound.
Caption: Workflow for bioactive peptide synthesis and evaluation.
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry, particularly for the synthesis of complex, disulfide-rich peptides with enhanced therapeutic potential. Its use in the Boc/Bzl SPPS strategy allows for the controlled and efficient synthesis of peptides containing D-cysteine, which can lead to improved stability and pharmacokinetic properties. The application of this compound in the synthesis of conotoxins and other bioactive peptides has opened up new avenues for the development of novel therapeutics targeting a wide range of diseases. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important synthetic building block.
References
- 1. scispace.com [scispace.com]
- 2. Conotoxins that Confer Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. µ-Conotoxins Modulating Sodium Currents in Pain Perception and Transmission: A Therapeutic Potential [mdpi.com]
- 4. α-Conotoxin AuIB Selectively Blocks α3β4 Nicotinic Acetylcholine Receptors and Nicotine-Evoked Norepinephrine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-conotoxins as pharmacological probes of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Boc-S-4-methoxybenzyl-D-cysteine: A Comprehensive Technical Guide for Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Boc-S-4-methoxybenzyl-D-cysteine as a pivotal building block for the construction of peptide libraries. The incorporation of this D-enantiomer offers significant advantages in drug discovery and development by enhancing peptide stability against enzymatic degradation. This document provides a thorough overview of its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its relevance in modulating biological signaling pathways.
Introduction to this compound
N-α-tert-butyloxycarbonyl-S-4-methoxybenzyl-D-cysteine, commonly abbreviated as Boc-D-Cys(4-MeOBzl)-OH or Boc-D-Cys(Mob)-OH, is a protected amino acid derivative widely employed in Boc-chemistry solid-phase peptide synthesis (SPPS).[1] The D-configuration of the α-carbon provides a crucial strategic advantage by rendering the resulting peptides resistant to degradation by proteases, which primarily recognize L-amino acids.[2] This increased proteolytic stability can lead to a longer in vivo half-life and prolonged therapeutic effect of peptide-based drugs.[3]
The S-4-methoxybenzyl (Mob or PMB) group serves as a robust protecting group for the thiol side chain of cysteine, preventing undesirable side reactions such as oxidation and disulfide bond formation during peptide chain elongation.[4] The Mob group is stable to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc group but can be removed under strong acidic conditions during the final cleavage of the peptide from the resin.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application in peptide synthesis.
| Property | Value | Reference(s) |
| Synonyms | Boc-D-Cys(pMeOBzl)-OH, Boc-D-Cys(Mob)-OH | |
| CAS Number | 58290-35-0 | |
| Molecular Formula | C₁₆H₂₃NO₅S | |
| Molecular Weight | 341.4 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 68-74 °C | |
| Optical Rotation | [α]²⁰_D = +39 ± 2° (c=1 in DMF) | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | 0-8°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. This section details the experimental workflow and protocols for its successful incorporation into a peptide chain.
References
A Technical Guide to the Antioxidant Properties of Peptides Synthesized with S-4-methoxybenzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of S-4-methoxybenzyl-D-cysteine in Antioxidant Peptide Synthesis
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Bioactive peptides have emerged as promising therapeutic agents due to their potential to mitigate oxidative damage. Peptides containing the amino acid cysteine are of particular interest owing to the potent antioxidant activity of its thiol (-SH) group.
This guide focuses on the antioxidant properties of peptides containing D-cysteine, a stereoisomer that can enhance peptide stability against enzymatic degradation. A critical aspect of synthesizing these peptides is the use of protected amino acid derivatives. S-4-methoxybenzyl-D-cysteine (D-Cys(Mob)-OH) is a key building block in this process. The 4-methoxybenzyl (Mob) group serves as a robust, acid-labile protecting group for the highly reactive thiol side chain of cysteine.
It is crucial to understand that the S-4-methoxybenzyl moiety itself is not the source of the antioxidant activity. Instead, its role is to temporarily "mask" the thiol group during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The protecting group is removed during the final cleavage step, yielding a peptide with a free D-cysteine residue whose thiol group is responsible for the subsequent antioxidant effects. This guide will detail the synthesis, mechanisms of action, and evaluation of these final, deprotected cysteine-containing peptides.
Synthesis and Deprotection Workflow
The synthesis of D-cysteine-containing peptides is typically achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of Fmoc-D-Cys(Mob)-OH is integral to this process.
Mechanisms of Antioxidant Action
Peptides containing free cysteine residues exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant pathways.
Direct Radical Scavenging
The thiol (-SH) group of the cysteine side chain is a potent hydrogen donor. It can directly interact with and neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂•⁻), converting them into more stable, non-radical molecules. This action terminates the radical chain reactions that lead to cellular damage.
Modulation of Cellular Antioxidant Pathways
Beyond direct scavenging, these peptides can activate endogenous defense systems. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3]
-
Basal State: Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's degradation.[2]
-
Activation: Oxidative stress or the presence of antioxidant peptides can modify cysteine sensors on Keap1. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][4]
-
Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[1][4] This initiates the transcription of a suite of protective proteins, including antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]
Quantitative Assessment of Antioxidant Activity
The efficacy of antioxidant peptides is quantified using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A lower IC50/EC50 value indicates greater antioxidant potency.[6][7] Glutathione (GSH), an endogenous tripeptide containing cysteine, is often used as a benchmark.
| Peptide Sequence | Assay | IC50 Value (mM) | Source Protein / Note | Reference |
| Glutathione (GSH) | DPPH | 0.329 | Positive Control | [8] |
| Glutathione (GSH) | ABTS | 0.105 | Positive Control | [8] |
| Glutathione (GSH) | Superoxide | 0.335 | Positive Control | [8] |
| SSGPPVPGPMGPMGPR | DPPH | 3.149 | Skipjack Tuna Bone | [8] |
| SSGPPVPGPMGPMGPR | Superoxide | 3.803 | Skipjack Tuna Bone | [8] |
| SSGPPVPGPMGPMGPR | ABTS | 9.489 | Skipjack Tuna Bone | [8] |
| Thymosin alpha-1 (28 aa) | DPPH | 0.020 | Synthetic Peptide | [9] |
| Thymosin alpha-1 (28 aa) | ABTS | 0.085 | Synthetic Peptide | [9] |
| Thymosin alpha-1 (28 aa) | Hydroxyl | 0.082 | Synthetic Peptide | [9] |
| Thymosin alpha-1 (28 aa) | Superoxide | 0.020 | Synthetic Peptide | [9] |
| SDGSNIHFPN | Fe²⁺ Chelating | 4.60 | Channa Argus | [10] |
Detailed Experimental Protocols
Accurate assessment of antioxidant activity requires standardized protocols. Below are methodologies for common in vitro and cell-based assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[11][12]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.[11]
-
Dissolve peptide samples and a positive control (e.g., Ascorbic Acid or GSH) in the same solvent to create a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add a defined volume of the peptide sample (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to initiate the reaction.[11]
-
Prepare a control containing the solvent instead of the peptide sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]
-
Measure the absorbance at the characteristic wavelength of DPPH (typically ~517 nm) using a spectrophotometer.[12]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the scavenging percentage against peptide concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[14][15]
-
Reagent Preparation:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[15][16]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15][16]
-
Before use, dilute the stock solution with a buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at ~734 nm.[15]
-
-
Assay Procedure:
-
Add a small volume of the peptide sample or standard (e.g., Trolox) to a 96-well plate (e.g., 10-20 µL).
-
Add a larger volume of the diluted ABTS•⁺ working solution (e.g., 180-190 µL) to each well.[15]
-
Incubate at room temperature in the dark for a defined period (e.g., 6-30 minutes).[15]
-
Measure the absorbance at ~734 nm.[13]
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure by quantifying antioxidant activity within live cells.[17][18]
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with a buffer like DPBS.
-
Load the cells with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), by incubating them with a DCFH-DA solution (e.g., 50 µL).[19]
-
Simultaneously, add the peptide samples or a standard antioxidant like Quercetin (e.g., 50 µL) to the wells.[19]
-
Wash the cells to remove the extracellular probe and sample.
-
Induce oxidative stress by adding a free radical initiator, such as AAPH (e.g., 100 µL).[17]
-
Immediately begin measuring fluorescence kinetically using a microplate reader (Excitation ~480 nm, Emission ~530 nm) at 37°C for 60 minutes.[19]
-
-
Calculation:
Conclusion
Peptides containing D-cysteine residues are potent antioxidants with significant therapeutic potential. Their efficacy stems primarily from the free thiol group, which can directly neutralize reactive oxygen species and stimulate the cell's own powerful antioxidant defense systems, such as the Nrf2 pathway. The synthesis of these valuable molecules is critically dependent on the use of protected amino acid derivatives like S-4-methoxybenzyl-D-cysteine, which ensures the integrity of the reactive thiol group during peptide chain assembly. A thorough understanding of the synthesis, mechanisms, and robust analytical evaluation of these peptides is essential for researchers and drug development professionals aiming to harness their protective effects against oxidative stress-related diseases.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of an antioxidant collagen peptide from skipjack tuna ( Katsuwonus pelamis ) bone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04665H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
Topic: Standard Protocol for Coupling Boc-S-4-methoxybenzyl-D-cysteine in SPPS
For: Researchers, scientists, and drug development professionals.
Introduction
This compound (Boc-D-Cys(Mob)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The 4-methoxybenzyl (Mob) group offers robust protection for the sulfhydryl moiety of the D-cysteine residue, preventing undesirable side reactions like oxidation during peptide chain elongation.[1][2] The primary challenge associated with the coupling of cysteine derivatives is the heightened risk of racemization at the α-carbon, which can lead to diastereomeric impurities that are often difficult to separate from the final product.[3][4] This document provides detailed protocols for the efficient coupling of Boc-D-Cys(Mob)-OH in SPPS, with a focus on minimizing racemization and maximizing coupling efficiency.
Key Considerations for Coupling Boc-D-Cys(Mob)-OH
-
Racemization: Cysteine residues are particularly susceptible to racemization during the activation step of peptide coupling.[3][5] The use of carbodiimide-based coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended to suppress this side reaction.[5][6]
-
Steric Hindrance: The bulky nature of the Boc and Mob protecting groups can present steric challenges, potentially slowing down the coupling reaction.[7] To overcome this, strategies such as double coupling or increasing the reaction time may be necessary.[8]
-
Coupling Reagents: The choice of coupling reagent is critical. While highly reactive uronium/phosphonium-based reagents like HBTU can be effective, they may also increase the risk of racemization when used with strong bases.[3][9] Carbodiimide-based methods, such as DIC/HOBt, offer a good balance of reactivity and stereochemical integrity for cysteine derivatives.[4][10]
-
In Situ Neutralization: This technique, where neutralization and coupling occur in the same step, can improve coupling yields, especially in sequences prone to aggregation.[1][11]
Experimental Protocols
The following protocols outline the manual solid-phase peptide synthesis cycle for the incorporation of Boc-D-Cys(Mob)-OH.
3.1. General Boc-SPPS Cycle
This protocol describes a standard manual cycle for SPPS using Boc-protected amino acids.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 30 minutes.[2][10]
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[10]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8][10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).[2]
-
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step.
-
Wash the resin with DMF (3x) to remove excess base.[4]
-
3.2. Protocol 1: DIC/HOBt Mediated Coupling (Recommended for Minimizing Racemization)
This method is a robust and widely used protocol for standard couplings.[10]
-
Resin Preparation: Perform the general Boc-SPPS cycle (steps 1-3) to expose the free amine on the resin-bound peptide.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal volume of DMF.[4]
-
Coupling:
-
Monitoring and Washing:
-
Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[4][12]
-
If the coupling is incomplete after 4 hours, a second coupling may be performed by repeating steps 2 and 3.[8]
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[8]
-
3.3. Protocol 2: HBTU/DIPEA Mediated Coupling
This protocol is suitable for routine couplings where high efficiency is desired, but careful control of conditions is necessary to minimize racemization.
-
Resin Preparation: Perform the general Boc-SPPS cycle (steps 1-3).
-
In situ Neutralization and Coupling:
-
Monitoring and Washing:
-
Monitor the coupling reaction using the ninhydrin (Kaiser) test.
-
If the coupling is incomplete, a second coupling can be performed.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Data Presentation
| Coupling Reagent/Method | Base | Expected Racemization (% D-Isomer) | Key Advantages & Disadvantages | References |
| DIC/HOBt | - | Low (generally < 1-2%) | Advantages: Cost-effective, low racemization. Disadvantages: Slower reaction times compared to uronium reagents. | [10][13] |
| HBTU/DIPEA | DIPEA | Moderate to High (can be >10%) | Advantages: Fast reaction times, high coupling efficiency. Disadvantages: Higher risk of racemization, especially with sterically hindered residues. | [12][13] |
| DIC/OxymaPure® | - | Very Low | Advantages: Superior racemization suppression compared to HOBt in some cases. Disadvantages: Higher cost. | [5][14] |
Note: The level of racemization is highly sequence-dependent and also influenced by the specific reaction conditions.
Mandatory Visualizations
Caption: Workflow for the coupling of Boc-D-Cys(Mob)-OH in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
Deprotection of the 4-Methoxybenzyl (Mob) Group from D-Cysteine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The selective and efficient removal of protecting groups from cysteine residues is a critical step in the chemical synthesis of peptides and proteins. The 4-methoxybenzyl (Mob) group is a commonly used acid-labile protecting group for the thiol side chain of cysteine. Its removal requires specific conditions to ensure high yield and purity of the final product. This document provides detailed application notes and protocols for the deprotection of the Mob group from D-cysteine residues, focusing on two effective methods: one employing an electrophilic aromatic disulfide and the other utilizing a reductive cocktail with hydrosilanes.
Introduction to Mob Group Deprotection
Historically, the deprotection of the Mob group from cysteine has been achieved using harsh and toxic reagents such as hydrogen fluoride (HF), trimethylsilyl bromide (TMSBr), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or heavy metal salts. These methods, however, can lead to side reactions and are often difficult to handle. More recent and milder methods have been developed to improve the efficiency and safety of this process.
This guide focuses on two primary methods:
-
Deprotection using 2,2'-dithiobis(5-nitropyridine) (DTNP) in Trifluoroacetic Acid (TFA): This method relies on the activation of DTNP by TFA to create a highly electrophilic species that facilitates the removal of the Mob group.[1]
-
Reductive Deprotection using Triethylsilane (TES) in TFA: This "one-pot" method provides a gentle and facile approach for Mob group removal without significant side reactions.[2][3][4]
While the literature predominantly focuses on L-cysteine, the chemical principles and protocols described herein are directly applicable to D-cysteine residues, as the stereochemistry of the alpha-carbon does not influence the reactivity of the thiol protecting group.
Comparative Deprotection Data
The following tables summarize quantitative data for the deprotection of the 4-methoxybenzyl group from cysteine residues using various methods.
Table 1: Deprotection of Cys(Mob) using Electrophilic Disulfides in TFA
| Deprotection Reagent | Reagent Equivalents | Thioanisole Required | Key Findings & Yield |
| DTNP | 2 | Yes | Effective removal of the Mob group.[5] |
| DTP | > 6 | Yes | Less robust compared to DTNP.[1][5] |
Table 2: Reductive Deprotection of Cys(Mob)
| Deprotection Cocktail | Temperature | Incubation Time | Key Findings & Yield |
| TFA/TES/thioanisole (96:2:2) | 40°C | 4 hours | Gentle, facile, and complete deprotection with minimal side reactions.[2][3][5] |
| TFA/TIS (98/2) | 37°C | 12 hours | Cys(Mob) is highly labile under these conditions, leading to complete deprotection and disulfide formation.[6] |
Visualizing the Deprotection Process
Reaction Mechanism
The proposed mechanism for the DTNP-mediated deprotection of Cys(Mob) involves the activation of the disulfide bond by TFA, followed by nucleophilic attack by the protected cysteine thiol, facilitated by thioanisole.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage of Peptides Containing Boc-D-Cys(4-MeOBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selection and use of cleavage cocktails for peptides synthesized using Boc-D-Cys(4-MeOBzl)-OH. The 4-methoxybenzyl (Mob) protecting group on the cysteine side chain is labile to strong acids, and its removal is typically performed concurrently with the cleavage of the peptide from the solid-phase support in Boc-based solid-phase peptide synthesis (SPPS). The choice of cleavage cocktail is critical to ensure complete deprotection, high peptide yield, and minimal side-product formation.
Introduction to Cleavage Cocktails for Boc-D-Cys(4-MeOBzl)-OH
The cleavage of peptides from the resin and the removal of the 4-MeOBzl protecting group from the D-cysteine residue are critical final steps in Boc-SPPS. The 4-MeOBzl group is susceptible to acid-catalyzed cleavage, and the resulting benzyl cation is a reactive electrophile that can lead to unwanted side reactions, such as alkylation of sensitive residues (e.g., tryptophan, methionine, and the deprotected cysteine itself). To prevent these side reactions, scavenger molecules are included in the cleavage cocktail to trap the reactive carbocations.
Commonly used strong acids for the cleavage of peptides containing Cys(4-MeOBzl) include Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA). More recently, milder cocktails based on Trifluoroacetic acid (TFA) with specific scavengers have been developed, offering a safer alternative to the highly toxic and corrosive HF.
Comparative Data of Cleavage Cocktails
The selection of an appropriate cleavage cocktail depends on the specific peptide sequence, the presence of other sensitive amino acids, and the available laboratory equipment. The following table summarizes common cleavage cocktails for peptides containing Boc-D-Cys(4-MeOBzl)-OH, with data extrapolated from studies on analogous peptides.
| Cocktail ID | Composition | Key Reagents | Typical Conditions | Expected Outcome & Remarks |
| HF-1 (Standard) | HF:Anisole (9:1, v/v) | Anhydrous Hydrogen Fluoride | 0 °C, 1 hour | Effective for most peptides. Anisole scavenges the 4-methoxybenzyl cation. Requires specialized HF-resistant apparatus. |
| HF-2 (For multiple Cys) | HF:p-cresol:p-thiocresol (18:1:1, v/v/v) | Anhydrous Hydrogen Fluoride | 0 °C, 1-2 hours | p-Cresol and p-thiocresol are effective scavengers that also help to maintain a reducing environment, preventing disulfide bond formation. |
| TFMSA-1 | TFMSA:TFA:m-cresol (1:8:1, v/v/v) | Trifluoromethanesulfonic acid | 0 °C, 45 minutes | A strong acid alternative to HF that does not require a specialized apparatus. Can lead to sulfonated byproducts. |
| TFA-1 (Milder Condition) | TFA:Triethylsilane (TES):Thioanisole (96:2:2, v/v/v) | Trifluoroacetic acid | 40 °C, 4 hours | A gentler method that has been shown to be highly effective for the analogous Sec(Mob) deprotection, resulting in a clean crude product.[1] Thioanisole is a key scavenger, and TES acts as a reducing agent.[2] |
Experimental Protocols
Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage
WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by highly trained personnel in a specialized, well-ventilated chemical fume hood with a dedicated HF-resistant apparatus. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.
Materials:
-
Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or p-cresol/p-thiocresol mixture
-
HF cleavage apparatus (Teflon or Kel-F)
-
Magnetic stir bar
-
Cold anhydrous diethyl ether (-20 °C)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 0.1-0.5 mmol) and a Teflon-coated magnetic stir bar into the HF-resistant reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 1 mL of anisole per gram of resin) to the reaction vessel.
-
HF Distillation: Cool the reaction vessel with liquid nitrogen or a dry ice/acetone bath. Carefully distill the required amount of anhydrous HF (typically 9 mL per gram of resin) into the reaction vessel.
-
Cleavage Reaction: Allow the reaction vessel to warm to 0 °C and stir the mixture for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, ensuring the effluent gas is passed through a suitable scrubber.
-
Peptide Precipitation: Wash the remaining resin-peptide mixture with cold anhydrous diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Transfer the slurry to a centrifuge tube. Pellet the peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for HF Cleavage of Peptides.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
CAUTION: TFMSA is a strong, corrosive acid. Handle with care in a chemical fume hood and wear appropriate PPE.
Materials:
-
Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-cresol
-
Magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Cold anhydrous diethyl ether (-20 °C)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail by combining TFMSA, TFA, and m-cresol in a 1:8:1 (v/v/v) ratio. Cool the mixture in an ice bath.
-
Cleavage Reaction: Add the cold cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at 0 °C for 45 minutes.
-
Peptide Precipitation: After the reaction, add the mixture dropwise to a 10-fold volume of cold anhydrous diethyl ether to precipitate the peptide.
-
Peptide Isolation and Washing: Isolate the peptide by centrifugation and wash the pellet three times with cold diethyl ether.
-
Drying and Purification: Dry the crude peptide and proceed with RP-HPLC purification.
Caption: TFMSA Cleavage Experimental Workflow.
Protocol 3: Milder Trifluoroacetic Acid (TFA)-Based Cleavage
This protocol is based on a milder cleavage cocktail that has been shown to be effective for the deprotection of the analogous Sec(Mob) group and is a safer alternative to HF and TFMSA.[1]
Materials:
-
Peptide-resin containing Boc-D-Cys(4-MeOBzl)-OH
-
Trifluoroacetic acid (TFA), high purity
-
Triethylsilane (TES)
-
Thioanisole
-
Reaction vessel with heating capabilities
-
Cold anhydrous diethyl ether (-20 °C)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
-
Lyophilizer
Procedure:
-
Resin Preparation: Swell the dried peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel, then remove the DCM and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA, TES, and Thioanisole in a 96:2:2 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Seal the reaction vessel and incubate at 40 °C for 4 hours with occasional gentle agitation.
-
Peptide Precipitation: After incubation, filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold anhydrous diethyl ether.
-
Peptide Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the pellet twice more with cold diethyl ether.
-
Drying and Purification: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator and proceed with RP-HPLC purification.
Caption: Logical Relationship in TFA-based Cleavage.
References
Application Notes and Protocols: The Role of Boc-S-4-methoxybenzyl-D-cysteine in the Synthesis of Targeted Anticancer Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-S-4-methoxybenzyl-D-cysteine as a critical building block in the solid-phase synthesis of targeted anticancer peptides. This document details the rationale for its use, protocols for peptide synthesis and subsequent in vitro evaluation, and representative data for a hypothetical anticancer peptide, Peptide K-7.
Introduction
Targeted cancer therapies aim to selectively act on cancer cells while minimizing damage to healthy tissues. Peptide-based therapeutics have emerged as a promising modality due to their high specificity, low toxicity, and ability to mimic natural biological ligands.[1][2] The synthesis of these peptides often requires the incorporation of non-natural amino acids or specific protecting groups to enhance stability and facilitate controlled chemical modifications.
This compound is a protected amino acid derivative crucial for peptide synthesis.[3][4] The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the S-4-methoxybenzyl (Mob) group protects the thiol side chain of cysteine. The D-configuration of the cysteine residue is strategically used to confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[5]
This document will focus on the application of this compound in the synthesis of a representative anticancer peptide and its subsequent evaluation in cancer therapy research.
Representative Anticancer Peptide: Peptide K-7
For the purpose of these application notes, we will consider a hypothetical cationic anticancer peptide, designated Peptide K-7 , which could be synthesized using this compound. The sequence and rationale are as follows:
-
Sequence: Ac-Lys-Leu-Ala-Lys-Leu-Ala-D-Cys -NH₂
-
Rationale:
-
Cationic and Amphipathic Design: The peptide is designed with positively charged lysine (Lys) residues and hydrophobic leucine (Leu) and alanine (Ala) residues to create an amphipathic structure. This allows for preferential interaction with the negatively charged membranes of cancer cells.[1][6]
-
D-Cysteine Incorporation: The inclusion of D-cysteine at the C-terminus, synthesized using this compound, is intended to enhance proteolytic stability.
-
N-terminal Acetylation and C-terminal Amidation: These modifications are common in therapeutic peptides to improve stability and mimic the structure of natural proteins.
-
Data Presentation: In Vitro Efficacy of Peptide K-7
The following tables summarize representative quantitative data for the in vitro evaluation of the synthesized Peptide K-7 against various cancer cell lines.
Table 1: Cytotoxic Activity of Peptide K-7
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.5 |
| A549 | Lung Carcinoma | 22.1 |
| HCT116 | Colon Carcinoma | 12.8 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined after 48 hours of incubation.
Table 2: Hemolytic Activity of Peptide K-7
| Peptide Concentration (µM) | Hemolysis (%) |
| 25 | 2.1 |
| 50 | 4.5 |
| 100 | 8.9 |
Hemolytic activity was assessed against human red blood cells.
Experimental Protocols
This protocol describes the manual Boc-SPPS procedure for synthesizing Peptide K-7.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (Boc-Lys(2-Cl-Z)-OH, Boc-Leu-OH, Boc-Ala-OH, this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Cleavage cocktail: TFA/Thioanisole/Water/Ethanedithiol (90:5:3:2)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (D-Cysteine):
-
Activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes.
-
Wash the resin with DMF (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the sequence (Ala, Leu, Lys, Ala, Leu, Lys).
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
This protocol details the procedure for assessing the cytotoxic effect of Peptide K-7 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) and a normal cell line (HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide K-7 stock solution (in sterile water or DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of Peptide K-7 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest peptide concentration).
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the peptide concentration and determine the IC₅₀ value using a suitable software.
-
Visualization of Workflows and Pathways
Caption: Workflow for the solid-phase synthesis of Peptide K-7 using the Boc/Bzl strategy.
Caption: Proposed mechanism of action for the cationic anticancer Peptide K-7.
References
- 1. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics [mdpi.com]
Application of Boc-S-4-methoxybenzyl-D-cysteine in Bioconjugation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-S-4-methoxybenzyl-D-cysteine is a pivotal building block in the synthesis of peptides destined for bioconjugation. The incorporation of a D-cysteine residue enhances peptide stability against enzymatic degradation, a critical attribute for therapeutic peptides and diagnostic probes. The 4-methoxybenzyl (Mob) group provides robust protection for the cysteine thiol during solid-phase peptide synthesis (SPPS) and can be selectively removed to unveil a reactive thiol handle for the site-specific attachment of various molecular entities, including fluorescent dyes, cytotoxic drugs, and imaging agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cysteine-containing peptides and their subsequent application in key bioconjugation techniques.
Core Applications
The strategic use of this compound enables a range of applications in research and drug development:
-
Enhanced Proteolytic Stability: The D-enantiomer of cysteine significantly increases the in vivo half-life of peptides by conferring resistance to proteases.
-
Site-Specific Labeling: The deprotected thiol group serves as a unique, nucleophilic handle for the precise covalent attachment of reporter molecules, such as fluorophores for studying cellular uptake and protein-protein interactions.
-
Drug Conjugation: The cysteine thiol allows for the stable linkage of therapeutic payloads, such as small molecule drugs or toxins, to targeting peptides for cell-specific delivery.
-
Peptide Cyclization: Intramolecular disulfide bond formation or cyclization via bifunctional linkers can be achieved through the reactive thiol group, leading to conformationally constrained and often more active peptides.
-
Native Chemical Ligation (NCL): Peptides containing an N-terminal cysteine, synthesized using this compound, are key components in the chemical ligation of peptide fragments to form larger proteins.
Data Presentation
Table 1: Comparison of Common Cysteine Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages | Key Disadvantages |
| 4-Methoxybenzyl | Mob | TFA/Scavengers, HF | Good stability to Boc deprotection conditions; relatively mild cleavage compared to Benzyl. | Can be partially labile under strong repetitive acid treatment. |
| Benzyl | Bzl | HF, TFMSA | High stability, cost-effective. | Requires harsh and hazardous deprotection conditions. |
| Trityl | Trt | Mild acid (e.g., TFA) | Easily cleaved under mild conditions. | Potential for side reactions from the stable trityl cation. |
| Acetamidomethyl | Acm | Hg(OAc)₂, I₂, AgOTf | Orthogonal to TFA/HF cleavage, allowing for selective deprotection. | Requires use of toxic heavy metals or iodine for removal. |
Table 2: Comparison of Common Bioconjugation Chemistries for Cysteine-Containing Peptides
| Bioconjugation Method | Reactive Groups | Resulting Linkage | Reaction pH | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | Thiol + Maleimide | Thioether | 6.5 - 7.5 | 1 - 4 hours | >90% | Highly selective for thiols, rapid kinetics, high yield. | Linkage can be susceptible to retro-Michael addition and exchange with other thiols. |
| Native Chemical Ligation (NCL) | N-terminal Cysteine + C-terminal Thioester | Native Peptide Bond | 6.5 - 7.5 | 4 - 24 hours | >90% | Forms a native, stable peptide bond. | Requires an N-terminal cysteine and a peptide thioester. |
| Thiol-Ene Reaction | Thiol + Alkene (Ene) | Thioether | Radical or Base Catalyzed | Variable | High | Forms a highly stable, irreversible bond; orthogonal to many biological functional groups. | Radical-mediated pathway requires a photoinitiator and light source. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide using this compound
This protocol outlines the manual Boc-SPPS of a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-D-Cys) on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-D-Cys(Mob)-OH
-
Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Cleavage Cocktail (e.g., TFA/Thioanisole/EDT/Anisole 90:5:3:2 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Boc-D-Cys(Mob)-OH):
-
In a separate vial, dissolve Boc-D-Cys(Mob)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and perform a Kaiser test to confirm complete coupling.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid (Phe, Gly, Gly, Tyr), using the corresponding Boc-protected amino acid.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.
-
Washing and Drying: Wash the resin with DCM (5x) and dry under vacuum.
-
Cleavage and Mob Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Thiol-Maleimide Conjugation for Fluorescent Labeling
This protocol describes the labeling of the purified cysteine-containing peptide with a maleimide-functionalized fluorescent dye.
Materials:
-
Purified cysteine-containing peptide
-
Maleimide-functionalized fluorescent dye (e.g., FITC-maleimide)
-
Phosphate buffered saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing any disulfide bonds)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in degassed PBS buffer at a concentration of 1-5 mg/mL. If disulfide bond formation is suspected, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dye stock solution to the peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS buffer. Collect the fractions containing the labeled peptide.
-
Characterization: Confirm the labeling efficiency by UV-Vis spectrophotometry and mass spectrometry.
Protocol 3: Native Chemical Ligation (NCL)
This protocol outlines the ligation of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide.
Materials:
-
Purified N-terminal cysteine-containing peptide
-
Purified C-terminal peptide thioester
-
Ligation Buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0
-
Thiophenol or 4-mercaptophenylacetic acid (MPAA) (as catalyst)
-
TCEP
Procedure:
-
Reaction Setup: Dissolve the N-terminal cysteine peptide and the C-terminal peptide thioester in the ligation buffer to a final concentration of 1-5 mM each.
-
Reduction: Add TCEP to a final concentration of 20-50 mM to ensure the cysteine thiol is in its reduced state.
-
Catalyst Addition: Add the thiol catalyst (thiophenol or MPAA) to a final concentration of 10-30 mM.
-
Ligation Reaction: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry. The reaction is typically complete within 4-24 hours.
-
Purification: Once the reaction is complete, purify the ligated product by RP-HPLC.
Visualizations
Caption: Boc-SPPS workflow for cysteine-containing peptides.
Application Notes and Protocols: Orthogonal Protection Schemes Using Boc-S-4-methoxybenzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Boc-S-4-methoxybenzyl-D-cysteine (Boc-D-Cys(Mob)-OH) in solid-phase peptide synthesis (SPPS). The focus is on its role within an orthogonal protection strategy, detailing its incorporation into peptide chains, and the subsequent deprotection of the S-4-methoxybenzyl (Mob) group. This document offers detailed experimental protocols, quantitative data for deprotection strategies, and visualizations to aid in the design and execution of synthetic peptide projects. The inclusion of the D-enantiomer of cysteine is a key strategy for increasing the proteolytic resistance of peptide-based therapeutics.
Introduction to the Boc-Cys(Mob) Orthogonal Protection Strategy
In modern peptide synthesis, particularly utilizing the Boc/Bzl strategy, protecting groups are chosen based on their differential lability to acidic conditions. The N-α-tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus, which is removed at each cycle of peptide elongation using a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups, on the other hand, are designed to be stable to these conditions and are only removed at the final cleavage step, typically with a strong acid such as anhydrous hydrogen fluoride (HF).
The S-4-methoxybenzyl (Mob) group for the cysteine thiol is a valuable component of this strategy. The electron-donating methoxy group makes the S-Mob bond more acid-labile than an S-benzyl (Bzl) group, allowing for more flexibility in deprotection conditions. While traditionally removed with strong acids, recent methodologies have enabled the cleavage of the Mob group under less harsh, TFA-based cocktails, enhancing the versatility of this protecting group.[1] This "quasi-orthogonal" nature allows for selective deprotection strategies, crucial for the synthesis of complex peptides.[2]
Data Presentation
Coupling Efficiency
While direct quantitative comparisons of coupling efficiency for Boc-D-Cys(Mob)-OH with various reagents are not extensively available in the literature, successful incorporation is routinely achieved using standard Boc-SPPS protocols. The efficiency of coupling is highly dependent on the peptide sequence, resin, and reaction conditions. However, a qualitative assessment based on established coupling reagents is provided below. High coupling yields, typically exceeding 99%, are expected with modern reagents.[]
| Coupling Reagent/Method | Expected Coupling Efficiency (Qualitative) | Notes |
| DIC/HOBt | Good to Excellent | A widely used and cost-effective method. Racemization can be minimized. |
| HBTU/DIEA | Excellent | Highly efficient and rapid coupling. The basicity of DIEA can increase the risk of racemization for cysteine residues. |
| HATU/DIEA | Excellent | Similar to HBTU, provides high coupling efficiency, even for sterically hindered amino acids. |
Monitoring the completion of the coupling reaction using a qualitative method like the Kaiser test is crucial to ensure high fidelity synthesis.[4]
Deprotection of the S-4-methoxybenzyl (Mob) Group
The removal of the Mob group can be achieved under various conditions, ranging from traditional strong acids to milder TFA-based cocktails. The choice of deprotection strategy depends on the overall stability of the peptide and the other protecting groups present.
Table 1: Comparison of Deprotection Conditions for Cys(Mob) and Analogs
| Protecting Group | Reagent Cocktail | Temp. | Time | Deprotection Efficiency | Reference |
| Cys(Mob) | 2 eq. DTNP in TFA w/ 2% Thioanisole | RT | N/A | ~100% | [5] |
| Cys(Mob) | 50% TFA in DCM | 24 °C | 23 h | ~0.2% (Compared to DMB group) | [6] |
| Sec(Mob)¹ | TFA / TES / Thioanisole (96:2:2) | 40 °C | 4 h | Complete | [2][7] |
| Sec(Mob)¹ | Sub-stoichiometric DTNP in TFA | RT | ~2 h | Complete | [7] |
¹Data from the analogous selenocysteine (Sec) derivative, which shows similar lability and provides a strong indication of effective conditions for Cys(Mob).
Experimental Protocols
Protocol 1: Incorporation of Boc-D-Cys(Mob)-OH into a Peptide Sequence via Boc-SPPS
This protocol outlines a manual solid-phase peptide synthesis cycle for the incorporation of Boc-D-Cys(Mob)-OH.
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Boc-D-Cys(Mob)-OH
-
Coupling reagent (e.g., HBTU or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA) (if using HBTU/HATU)
-
Deprotection solution: 50% TFA in DCM (v/v)
-
Neutralization solution: 10% DIEA in DCM (v/v)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
N-α-Boc Deprotection: Treat the resin with the deprotection solution (50% TFA in DCM) for 2 minutes (pre-wash), drain, and then treat again for 20-30 minutes to remove the Boc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove excess TFA and byproducts.
-
Neutralization: Treat the resin with the neutralization solution (10% DIEA in DCM) for 2 x 2 minutes to neutralize the TFA salt of the N-terminal amine.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Amino Acid Coupling (Activation with HBTU): a. In a separate vessel, pre-activate Boc-D-Cys(Mob)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a recoupling step may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection of the Mob Group
This protocol provides two methods for the final cleavage of the peptide from the resin and the removal of the Mob protecting group.
Method A: Harsh Cleavage (Anhydrous HF)
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate safety equipment.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., Anisole, 10% v/v)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the reaction vessel to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dry the crude peptide under vacuum.
Method B: Milder TFA-based Cleavage
This method is adapted from a highly efficient protocol for the analogous Sec(Mob) deprotection and is suitable for many peptides.[2][7]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triethylsilane (TES) / Thioanisole (96:2:2 v/v/v)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Incubate the mixture at 40 °C for 4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Orthogonal protection scheme in Boc-SPPS featuring Boc-D-Cys(Mob)-OH.
Caption: Experimental workflow for the incorporation of Boc-D-Cys(Mob)-OH in SPPS.
Caption: Logical relationships of different deprotection strategies for the Mob group.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with C-terminal Boc-S-4-methoxybenzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing C-terminal cysteine residues presents unique challenges in solid-phase peptide synthesis (SPPS), primarily due to the increased susceptibility of the C-terminal cysteine to racemization and other side reactions.[1][2][3] The use of the tert-butyloxycarbonyl (Boc) protection strategy, coupled with a suitable S-protecting group for the cysteine thiol, is a robust method to obtain these peptides. The S-4-methoxybenzyl (Mob) group offers a good balance of stability during synthesis and ease of cleavage under strong acidic conditions, such as with hydrogen fluoride (HF).[4]
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides with a C-terminal Boc-S-4-methoxybenzyl-D-cysteine. Detailed protocols for resin loading, peptide chain elongation, cleavage, and purification are provided, along with data interpretation and visualization of relevant workflows. The incorporation of a D-cysteine at the C-terminus can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic candidates.[5]
Data Presentation
Table 1: Comparison of Common S-Protecting Groups for Cysteine in Boc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| 4-Methoxybenzyl | Mob | High HF | More acid labile than Bzl, good stability to TFA | Requires strong acid for cleavage |
| Benzyl | Bzl | High HF | Robust, widely used | Requires strong acid for cleavage |
| 4-Methylbenzyl | Meb | High HF | Similar to Bzl | Requires strong acid for cleavage |
| Acetamidomethyl | Acm | Iodine, Hg(OAc)₂, AgOTf | Orthogonal to HF cleavage, allows for selective disulfide bond formation | Requires separate deprotection step, potential for side reactions |
| Trityl | Trt | TFA, mild acid | Acid labile, suitable for Fmoc and Boc strategies | Can be too labile for some Boc-SPPS conditions |
Table 2: Representative Purification Summary for a Model Heptapeptide
| Purification Step | Loading (mg) | Elution Conditions | Yield (mg) | Purity (%) |
| Crude Peptide | 150 | - | 115 | 65 |
| RP-HPLC Fraction 1 | 115 | 20-30% Acetonitrile/Water (0.1% TFA) | 12 | < 50 |
| RP-HPLC Fraction 2 | 115 | 30-40% Acetonitrile/Water (0.1% TFA) | 75 | > 98 |
| RP-HPLC Fraction 3 | 115 | 40-50% Acetonitrile/Water (0.1% TFA) | 18 | 85 |
| Final Product | - | - | 75 | > 98 |
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)
This protocol describes the loading of the first amino acid onto the solid support.[6][7]
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare the Cesium Salt:
-
Dissolve this compound (2 equivalents relative to resin substitution) in methanol.
-
Add a small amount of deionized water.
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness under reduced pressure.
-
Co-evaporate with DMF twice to ensure the salt is anhydrous.
-
-
Resin Swelling: Swell the Merrifield resin in DMF for at least 1 hour in a reaction vessel.
-
Attachment:
-
Add the dried cesium salt of the amino acid to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3x).
-
Wash with a 1:1 mixture of DMF and water (3x).
-
Wash again with DMF (3x) and finally with dichloromethane (DCM) (3x).
-
-
Drying: Dry the resin under vacuum to a constant weight.
-
Substitution Level Determination (Optional): The substitution level of the resin can be determined by cleaving the Boc group and performing a picric acid titration of the free amine.
Protocol 2: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol outlines the cyclical steps of peptide chain elongation.[8]
Materials:
-
Loaded resin from Protocol 1
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[8]
-
Filter and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly.
-
Perform the Kaiser (ninhydrin) test to detect the presence of free primary amines.[9] A blue color indicates an incomplete coupling, while yellow/brown beads signify a complete reaction.
-
If the coupling is incomplete, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Continue the cycle from step 2 for each subsequent amino acid in the peptide sequence.
Protocol 3: HF Cleavage and Peptide Work-up
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and trained personnel. [2][10][11]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide (DMS), p-thiocresol)
-
Cold diethyl ether
-
Acetic acid (aqueous solution, e.g., 10%)
Procedure:
-
Preparation:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add a magnetic stir bar and the appropriate scavenger mixture (e.g., for a peptide containing Cys(Mob), a common mixture is HF:anisole:DMS:p-thiocresol).
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill the anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen, ensuring it is properly trapped and neutralized.
-
Peptide Precipitation and Washing:
-
Wash the resulting resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter the precipitated peptide and wash several more times with cold diethyl ether to remove scavengers.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid).
-
Separate the peptide solution from the resin beads by filtration.
-
Lyophilize the peptide solution to obtain the crude peptide as a powder.
-
Protocol 4: Peptide Purification and Characterization
Materials:
-
Crude lyophilized peptide
-
Solvents for HPLC (e.g., water, acetonitrile, TFA)
-
Reverse-phase HPLC system with a preparative C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of the initial HPLC mobile phase.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).[4][12] A typical gradient is water/acetonitrile with 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those with high purity.
-
-
Characterization:
-
Pool the pure fractions and lyophilize.
-
Confirm the identity and purity of the final peptide product by mass spectrometry to verify the molecular weight.[4]
-
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for the Incorporation of Boc-S-4-methoxybenzyl-D-cysteine in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Boc-S-4-methoxybenzyl-D-cysteine is a valuable building block in solid-phase peptide synthesis (SPPS), offering the dual advantages of a D-amino acid for enhanced enzymatic stability and a moderately labile S-protecting group. The D-enantiomer confers resistance to proteolysis, thereby increasing the in vivo half-life of peptide therapeutics. The 4-methoxybenzyl (Mob) group provides robust protection for the cysteine thiol during peptide chain elongation within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. Its increased acid lability compared to the standard benzyl group can facilitate milder final cleavage conditions, although it requires careful management to prevent premature deprotection during the repetitive TFA treatments in Boc-SPPS.
These application notes provide a comprehensive guide to the effective use of this compound in automated peptide synthesizers, including detailed protocols, comparative data, and troubleshooting guidelines.
Data Presentation: Comparative Analysis of Cysteine Protecting Groups
The choice of the sulfur-protecting group for cysteine is a crucial consideration in peptide synthesis, impacting stability, potential side reactions, and final deprotection conditions. The following tables summarize the characteristics of the S-4-methoxybenzyl group in comparison to other commonly used protecting groups in the context of Boc-SPPS.
Table 1: Comparative Stability and Deprotection of Cysteine Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Stability to 50% TFA in DCM | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl | Bzl | Stable | HF, TFMSA[1] | High stability, cost-effective.[1] | Requires harsh and hazardous deprotection conditions.[1] |
| 4-Methoxybenzyl | Mob | Partially Labile | HF, TFMSA, AgOTf in TFA [1] | More acid-labile than Bzl, allowing for potentially milder cleavage conditions. [1] | Partial lability can lead to premature deprotection during synthesis. [1] |
| 4-Methylbenzyl | Meb | Stable | Anhydrous HF, 0°C, ~1 hr | More labile than Bzl, potentially leading to higher yields during HF cleavage. | Still requires HF; may have slightly reduced stability to repeated TFA treatment in very long peptides. |
| Acetamidomethyl | Acm | Stable | Iodine, Hg(OAc)₂, AgOTf[1] | Orthogonal to Boc/Bzl, useful for regioselective disulfide bond formation.[1] | Requires a separate, often harsh, deprotection step.[1] |
| Trityl | Trt | Labile | Mild acid (e.g., 1% TFA in DCM), TFA cocktails[1] | Easily cleaved under mild conditions.[1] | Not stable to the repetitive TFA deprotection steps in Boc-SPPS.[2] |
Table 2: Expected Performance Metrics for Peptide Synthesis Incorporating this compound
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per cycle) | >99% | Monitored by qualitative tests like the Kaiser test. Incomplete coupling may require a second coupling step.[3] |
| Repetitive Cycle Yield | ~98-99% | Represents the yield for a complete cycle of deprotection and coupling.[3] |
| Overall Crude Peptide Yield | 50-80% | Highly dependent on the peptide's length and sequence.[3] |
| Crude Peptide Purity (by HPLC) | 40-70% | Purification via preparative HPLC is typically required. The partial lability of the Mob group may lead to a slightly lower crude purity compared to the more stable S-benzyl group due to premature deprotection.[3] |
| Final Purified Peptide Yield | 10-30% | The yield after purification and lyophilization.[3] |
Experimental Protocols
Protocol 1: Automated Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a general cycle for an automated peptide synthesizer using Boc/Bzl chemistry. Parameters may need to be optimized based on the specific instrument, peptide sequence, and resin.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]
-
To mitigate premature deprotection of the S-4-methoxybenzyl group, especially in longer sequences, consider reducing the deprotection time or using a slightly lower concentration of TFA if validated for the specific sequence.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).[1]
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.[4]
-
Wash the resin thoroughly with DCM (5x).[4]
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in N,N-Dimethylformamide (DMF).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.[4]
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Final Deprotection
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
1. Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add scavengers to the vessel to protect sensitive residues from side reactions. A common scavenger cocktail is anisole (1 mL per gram of resin).[4]
2. HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours. The increased lability of the S-4-methoxybenzyl group may allow for shorter cleavage times or the use of alternative, milder cleavage cocktails such as TFMSA if optimized.
3. HF Evaporation:
-
Evaporate the HF under a stream of nitrogen, ensuring it is trapped and neutralized appropriately.
4. Peptide Precipitation and Washing:
-
Transfer the resin and peptide mixture to a centrifuge tube.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.[4]
-
Centrifuge and decant the ether. Repeat the washing step several times.
-
Dry the crude peptide under vacuum.[4]
5. Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.[4]
-
Lyophilize the pure fractions to obtain the final peptide product.[4]
Protocol 3: Assessment of Enzymatic Stability
The incorporation of D-cysteine is intended to enhance stability against enzymatic degradation. This protocol provides a general method for assessing this stability.
1. Peptide Preparation:
-
Dissolve the purified peptide containing D-cysteine and a corresponding L-cysteine control peptide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 0.5 mg/mL.[6]
2. Enzymatic Digestion:
-
Prepare a solution of the desired protease (e.g., Proteinase K, trypsin) in the same buffer.[6]
-
Incubate the peptide solutions with the protease solution at 37°C. The enzyme-to-substrate ratio should be optimized (e.g., 1:40 w/w).[6]
3. Time-Course Analysis:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.[6]
-
Quench the enzymatic reaction by adding an equal volume of 1% TFA in water.[6]
4. HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC using a C18 column.[6]
-
Use a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the absorbance at 215 nm.[6]
5. Data Analysis:
-
Identify the peak corresponding to the intact peptide.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Visualizations
Logical Workflow for Peptide Synthesis and Stability Assessment
Caption: Automated synthesis and subsequent enzymatic stability assessment workflow.
Signaling Pathway: Oxytocin Receptor Activation
Peptides incorporating D-amino acids, such as analogs of oxytocin, are developed to have enhanced stability and therapeutic potential. Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[7]
Caption: Simplified signaling cascade upon oxytocin receptor activation.[8][9]
Conclusion
This compound is a valuable reagent for the synthesis of peptides with enhanced proteolytic stability. The successful incorporation of this amino acid derivative in automated peptide synthesizers requires careful consideration of the partial lability of the S-4-methoxybenzyl protecting group to the repetitive TFA deprotection steps inherent in Boc-SPPS. By optimizing the synthesis cycle and cleavage conditions, researchers can effectively utilize this building block to develop novel and more robust peptide-based therapeutics. The provided protocols and data serve as a guide for the synthesis, purification, and characterization of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
Application Notes and Protocols for Monitoring the Coupling Efficiency of Boc-D-Cys(4-MeOBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful solid-phase peptide synthesis (SPPS) of complex peptides relies on the near-quantitative efficiency of each amino acid coupling step. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. The monitoring of coupling efficiency is therefore a critical in-process control.
This document provides detailed application notes and protocols for monitoring the coupling efficiency of N-α-tert-butyloxycarbonyl-S-4-methoxybenzyl-D-cysteine (Boc-D-Cys(4-MeOBzl)-OH), a commonly used protected amino acid. The bulky nature of the 4-methoxybenzyl (MeOBzl) protecting group can present steric hindrance, potentially leading to slower coupling kinetics and incomplete reactions. Consequently, careful monitoring is essential to ensure the successful incorporation of this residue.
We present three common methods for monitoring coupling efficiency: the qualitative Kaiser test, and the quantitative methods of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Qualitative Monitoring: The Kaiser Test
The Kaiser test, or ninhydrin test, is a rapid and highly sensitive qualitative method for detecting the presence of free primary amines on the solid support.[1][2][3] A positive result (intense blue color) after a coupling step indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction. Conversely, a negative result (yellow or colorless) suggests a successful coupling.[1][4]
Principle of the Kaiser Test
The test is based on the reaction of ninhydrin with primary amines. In this reaction, the amino acid is oxidatively deaminated, and the released ammonia condenses with a second molecule of ninhydrin to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[1] The intensity of the color is proportional to the concentration of free primary amines.[3]
Experimental Protocol: Qualitative Kaiser Test
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[4] Caution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]
-
Washing Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF).
Procedure:
-
Sample Collection: Carefully withdraw a small sample of the peptide-resin (10-15 beads) from the reaction vessel.[4]
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF (3x) and DCM (3x) to remove any residual reagents and solvents.[1]
-
Reagent Addition: To the washed resin beads, add 2-3 drops of each of the Kaiser test reagents (A, B, and C).[4]
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.[4]
-
Observation: Remove the test tube from the heat source and observe the color of the beads and the solution.[1]
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Colorless or yellow solution and beads | Complete coupling (<0.1% free amine) | Proceed to the next deprotection step. |
| Dark blue solution, colorless beads | Nearly complete coupling | Extend coupling time or consider a second coupling. |
| Light blue solution, dark blue beads | Incomplete coupling | Perform a second coupling (recouple). |
| Intense blue solution and beads | Failed coupling | Investigate potential issues with reagents or protocol before recoupling. |
Table based on information from[4]
Quantitative Monitoring: High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful quantitative technique to assess the efficiency of a coupling reaction. This method involves cleaving a small sample of the peptide from the resin and analyzing the crude mixture. The relative peak areas of the unreacted (starting material) and the coupled peptide in the chromatogram provide a quantitative measure of the coupling efficiency.
Experimental Protocol: HPLC Analysis
Sample Preparation (Test Cleavage):
-
Sample Collection: After the coupling reaction, withdraw a small amount of the dried peptide-resin (5-10 mg).[5]
-
Cleavage: Place the resin in a microcentrifuge tube. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[5][6]
-
Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[5]
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.[5]
-
Dissolution: Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.[7]
HPLC Parameters:
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% TFA in water[6] |
| Mobile Phase B | 0.1% TFA in acetonitrile[6] |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes[6] |
| Flow Rate | 1.0 mL/min for analytical column[6] |
| Detection | UV absorbance at 214 nm or 220 nm[6] |
Data Analysis:
The coupling efficiency is calculated from the peak areas in the HPLC chromatogram:
Efficiency (%) = [Area of Coupled Peptide Peak / (Area of Coupled Peptide Peak + Area of Unreacted Peptide Peak)] x 100
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Cys(4-MeOBzl)-OH Novabiochem 18942-46-6 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing S-4-methoxybenzyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-synthesis modification of peptides containing S-4-methoxybenzyl-D-cysteine (Cys(Mob)). The S-4-methoxybenzyl protecting group is a commonly used acid-labile protecting group for the thiol side chain of cysteine in solid-phase peptide synthesis (SPPS). Its removal is a prerequisite for subsequent modifications of the cysteine residue, such as alkylation, arylation, or disulfide bond formation.
Introduction
The thiol group of cysteine is a versatile functional handle for the site-specific modification of peptides, enabling the introduction of various functionalities such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains. The S-4-methoxybenzyl (Mob) group offers robust protection during peptide synthesis and can be cleaved under moderately acidic conditions, often concurrently with the final cleavage of the peptide from the resin. This document outlines the procedures for the deprotection of Cys(Mob) and subsequent common modifications of the liberated thiol group.
Data Presentation: Deprotection of S-4-methoxybenzyl-D-cysteine
The choice of cleavage cocktail for the removal of the S-4-methoxybenzyl group depends on the overall peptide sequence and the presence of other acid-sensitive residues. The efficiency of deprotection can be influenced by the scavengers present in the cleavage cocktail.
| Cleavage Cocktail Composition (TFA/Scavengers) | Time | Temperature | Deprotection Efficiency (%) | Reference |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2-4 hours | Room Temp. | >95 | [1] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 2-3 hours | Room Temp. | >95 | [2] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 2-4 hours | Room Temp. | >95 | [2] |
| HF/Anisole (9:1) | 1 hour | 0 °C | >98 | [1] |
| TFMSA/TFA/Anisole (1:8:1) | 45 min | 0 °C | >95 | [1] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; HF: Hydrogen fluoride; TFMSA: Trifluoromethanesulfonic acid. Note: Deprotection efficiencies are representative and can be sequence-dependent.
Experimental Protocols
Protocol 1: Deprotection of S-4-methoxybenzyl-D-cysteine and Peptide Cleavage from Resin
This protocol describes the standard procedure for the simultaneous deprotection of the Cys(Mob) group and cleavage of the peptide from a solid support (e.g., Rink Amide resin) using a trifluoroacetic acid (TFA)-based cocktail.
Materials:
-
Peptide-resin containing S-4-methoxybenzyl-D-cysteine
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% distilled H₂O
-
Cold diethyl ether
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Shaker or rocker
Procedure:
-
Transfer the peptide-resin to a reaction vessel.
-
Wash the resin sequentially with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with gentle shaking for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension at 3000 x g for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
Protocol 2: Post-Deprotection Alkylation of D-Cysteine Thiol
This protocol outlines the alkylation of the free thiol group of D-cysteine with iodoacetamide after the peptide has been cleaved from the resin and the Mob group has been removed.
Materials:
-
Crude deprotected peptide containing a free D-cysteine thiol
-
Alkylation Buffer: 0.1 M Tris-HCl, pH 8.0
-
Iodoacetamide solution: 1 M in DMF or water (prepare fresh)
-
Dithiothreitol (DTT) solution: 1 M in water (for quenching)
-
HPLC for purification
Procedure:
-
Dissolve the crude peptide in the Alkylation Buffer to a concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of the iodoacetamide solution to the peptide solution.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC-MS to confirm the modification.
-
Once the reaction is complete, quench any excess iodoacetamide by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
Acidify the reaction mixture with a small amount of TFA (to pH < 4) to stop the reaction.
-
Purify the alkylated peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: On-Resin Disulfide Bond Formation
This protocol describes the formation of a disulfide bond on the solid support after selective deprotection of a cysteine residue. This is useful for creating cyclic peptides. For this protocol to be applicable, an orthogonal protecting group strategy would be employed where Cys(Mob) is cleaved under conditions that leave other cysteine protecting groups, like Cys(Trt) or Cys(Acm), intact. However, since Mob is typically cleaved under strong acid conditions that also cleave Trt, a more common strategy for on-resin cyclization involves milder, orthogonally-cleavable protecting groups. For the purpose of illustrating a post-synthesis modification, a solution-phase oxidation protocol is more relevant after global deprotection.
Protocol 4: Solution-Phase Disulfide Bond Formation (Oxidation)
This protocol describes the formation of a disulfide bond in solution after the peptide has been fully deprotected and cleaved from the resin.
Materials:
-
Crude deprotected peptide containing at least two free D-cysteine thiols
-
Oxidation Buffer: 0.1 M Ammonium Bicarbonate, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
HPLC for purification
Procedure:
-
Dissolve the crude peptide in the Oxidation Buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Add DMSO to the solution to a final concentration of 10-20% (v/v). DMSO acts as a mild oxidant.
-
Stir the solution gently at room temperature and expose it to air (air oxidation).
-
Monitor the progress of the oxidation by HPLC-MS. The reaction can take several hours to days.
-
Once the reaction is complete, acidify the solution with TFA to pH < 4.
-
Purify the cyclized peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for post-synthesis modification.
Caption: Logical relationships in post-synthesis modification.
References
Troubleshooting & Optimization
Preventing racemization of Boc-S-4-methoxybenzyl-D-cysteine during coupling
Topic: Preventing Racemization of Boc-S-4-methoxybenzyl-D-cysteine during Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize and prevent the racemization of this compound during peptide coupling reactions.
Troubleshooting Guide
Significant racemization of this compound during coupling can lead to diastereomeric impurities that are challenging to separate, ultimately impacting peptide purity, structure, and biological activity. If you are encountering issues with racemization, consider the following troubleshooting steps categorized by experimental parameters.
Problem: High levels of D-cysteine epimer detected after coupling.
| Parameter | Issue | Solution |
| Coupling Reagent | Highly activating uronium/phosphonium reagents (e.g., HBTU, HATU, PyBOP) in the presence of a strong base significantly promote racemization.[1][2][3] | Switch to a carbodiimide-based coupling method. The combination of diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is recommended for minimizing racemization.[4][5] |
| Base Selection | Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) are major contributors to base-catalyzed racemization of cysteine.[3][6] | Use a weaker or more sterically hindered base. 2,4,6-trimethylpyridine (TMP, collidine) has been shown to be substantially better at minimizing racemization compared to DIEA or N-methylmorpholine (NMM).[3][6] If a stronger base is necessary, reduce the number of equivalents used.[6] |
| Pre-activation Time | Prolonged pre-activation of the carboxylic acid with uronium/phosphonium reagents before addition to the amine component increases the opportunity for racemization.[2][3] | Eliminate or minimize the pre-activation step. Add the coupling reagents to the reaction vessel containing the resin-bound peptide and the protected amino acid simultaneously (in-situ activation).[7] |
| Solvent Conditions | Highly polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the enolization pathway leading to racemization.[3][6] | Consider using a less polar solvent or a solvent mixture. A 1:1 mixture of dichloromethane (DCM) and DMF can reduce the rate of racemization.[3][6] |
| Reaction Temperature | Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1][2] | Perform the coupling at room temperature. If elevated temperatures are required for a difficult coupling, carefully evaluate the trade-off between coupling efficiency and racemization. |
Quantitative Data Summary
The choice of coupling conditions has a significant impact on the level of cysteine racemization. The following table summarizes data from a study on the model peptide H-Gly-Cys-Phe-NH₂, illustrating the effect of different coupling reagents and bases on the racemization of Fmoc-Cys(Trt)-OH. While the protecting group is different, the trends are informative for understanding the factors influencing racemization of cysteine derivatives in general.
| Coupling Reagent | Base | Pre-activation | % D-Isomer (Racemization) |
| HBTU | DIEA | 5 min | 5-33%[3] |
| HBTU | DIEA | 0 min | ~6-7 fold reduction[3] |
| HBTU | TMP | 0 min | Further reduction[3] |
| DIC/HOBt | - | 5 min | <1%[3] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the incorporation of this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
N-α-Deprotection: Treat the resin with the appropriate deprotection solution for your N-terminal protecting group (e.g., TFA for Boc).
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Visualizations
Mechanism of Cysteine Racemization
The primary mechanism for cysteine racemization during coupling involves the base-catalyzed abstraction of the α-proton to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.
Caption: Mechanism of base-catalyzed racemization of a protected cysteine residue.
Troubleshooting Flowchart for Cysteine Racemization
This flowchart provides a logical workflow for addressing racemization issues during the coupling of this compound.
Caption: A decision tree for troubleshooting cysteine racemization during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: Cysteine derivatives are generally susceptible to racemization due to the electron-withdrawing nature of the sulfur atom in the side chain, which increases the acidity of the α-proton.[8] During the activation of the carboxylic acid for coupling, this α-proton can be readily abstracted by a base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization.[8]
Q2: What is the single most effective change I can make to my protocol to reduce racemization?
A2: The most impactful change is typically switching from a uronium/phosphonium-based coupling reagent (like HBTU) with a strong base (like DIEA) to a carbodiimide-based method, such as DIC in the presence of HOBt or Oxyma, without a strong tertiary amine base.[3][5]
Q3: Does the S-4-methoxybenzyl protecting group itself influence the rate of racemization?
A3: While all cysteine derivatives are prone to racemization, the specific S-protecting group can have an effect. Studies have compared various S-protecting groups, and while the 4-methoxybenzyl group is commonly used, other groups like 4,4'-dimethoxydiphenylmethyl (Ddm) have been shown to further reduce racemization compared to the more traditional Trityl (Trt) group.[2] However, the primary factors influencing racemization remain the choice of coupling reagent and base.
Q4: Can I still use microwave-assisted synthesis when coupling this compound?
A4: Microwave heating can accelerate coupling reactions but also significantly increases the risk of racemization for sensitive amino acids like cysteine.[1][2] If microwave assistance is used, it is critical to employ racemization-suppressing conditions, such as carbodiimide-based coupling reagents and weaker bases. It is advisable to perform a small-scale test reaction to quantify the level of racemization under your specific microwave conditions.
Q5: Are there any additives that can help suppress racemization?
A5: Yes, additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[5][9] These additives work by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: S-4-Methoxybenzyl (S-MOB) Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of the S-4-methoxybenzyl (S-MOB) group.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for S-MOB group deprotection?
A1: The S-4-methoxybenzyl (S-MOB) group is an acid-labile protecting group, commonly removed under strong acidic conditions.[1] A widely used method involves treatment with a high concentration of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[2] For substrates in peptide synthesis, especially those containing sensitive residues like selenocysteine, a common deprotection cocktail is TFA/scavenger/co-solvent.[3][4]
Q2: Why is my S-MOB deprotection incomplete?
A2: Incomplete deprotection of the S-MOB group can be attributed to several factors, including suboptimal reaction conditions, reagent degradation, or inherent properties of the substrate. Insufficient acid strength or concentration, low reaction temperatures, and short reaction times are common culprits.[3] Additionally, the stability of the S-MOB group can be influenced by the surrounding molecular structure.[2]
Q3: What are the common side reactions observed during S-MOB deprotection?
A3: A primary side reaction during S-MOB deprotection is the re-alkylation of nucleophilic residues by the liberated 4-methoxybenzyl cation. This can lead to the formation of unwanted byproducts.[5] In the context of peptide synthesis, sensitive amino acids can undergo modification. For instance, tryptophan can be modified, and methionine can be oxidized. With selenocysteine-containing peptides, deselenization can occur under harsh acidic conditions.[6][7]
Q4: What is the role of a scavenger in the deprotection reaction?
A4: Scavengers are crucial components of the deprotection cocktail that act as cation traps. When the S-MOB group is cleaved, it forms a resonance-stabilized 4-methoxybenzyl cation. Scavengers, which are typically electron-rich aromatic compounds or thiols, react with this cation, preventing it from reattaching to the desired product or reacting with other nucleophilic sites on the molecule.[5] Common scavengers include thioanisole, triethylsilane (TES), and triisopropylsilane (TIS).[8]
Q5: Can the S-MOB group be removed under non-acidic conditions?
A5: While acid-mediated cleavage is the most common method, alternative deprotection strategies exist. These are particularly useful for substrates that are sensitive to strong acids. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective for removing PMB ethers, a similar protecting group.[9][10] However, the compatibility of these methods with sulfur-containing compounds must be carefully evaluated.
Troubleshooting Guide
Issue: Incomplete S-MOB Deprotection
This is a frequent challenge encountered during the deprotection of S-MOB protected compounds. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA in the cleavage cocktail. For particularly resistant substrates, stronger acids like trifluoromethanesulfonic acid (TFMSA) may be considered, although this increases the risk of side reactions.[7] |
| Suboptimal Reaction Time and Temperature | Increase the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). Gently warming the reaction mixture (e.g., to 40°C) can also enhance the rate of deprotection, but should be done cautiously to avoid side reactions.[3][8] |
| Ineffective Scavenger Cocktail | Optimize the scavenger cocktail. A combination of scavengers can be more effective. For example, a cocktail of TFA/TES/thioanisole has been shown to be highly efficient for the deprotection of Sec(Mob).[3][4] Ensure scavengers are fresh and used in sufficient excess. |
| Reagent Degradation | Use fresh, high-purity TFA and scavengers. TFA is hygroscopic and its effectiveness can be diminished by water. |
| Steric Hindrance | If steric hindrance around the S-MOB group is suspected, prolonged reaction times or elevated temperatures may be necessary. |
Experimental Protocols
Standard Protocol for S-MOB Deprotection using a TFA Cocktail
This protocol provides a general guideline for the deprotection of an S-MOB protected compound. The specific conditions may require optimization based on the substrate.
-
Preparation of the Cleavage Cocktail:
-
In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail consists of:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triethylsilane (TES)
-
2.5% Water
-
-
For sulfur-containing compounds, thioanisole (2-5%) is often included as a scavenger.
-
-
Deprotection Reaction:
-
Dissolve the S-MOB protected substrate in the cleavage cocktail. A typical ratio is 10 mL of cocktail per 100 mg of substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or TLC until complete deprotection is observed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the TFA by rotary evaporation or by precipitation of the product.
-
For peptide products, the crude peptide is often precipitated by the addition of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated product.
-
Wash the pellet with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude product by an appropriate chromatographic method, such as reverse-phase HPLC for peptides.
-
Visualizations
Caption: Troubleshooting workflow for incomplete S-MOB deprotection.
Caption: Simplified mechanism of acid-catalyzed S-MOB deprotection.
References
- 1. fiveable.me [fiveable.me]
- 2. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cleavage Conditions to Minimize Side Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of cleavage conditions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side product formation during peptide cleavage?
Side product formation during the final cleavage step of SPPS is primarily caused by highly reactive carbocations generated from the removal of acid-labile side-chain protecting groups and the cleavage of the peptide from the resin linker.[1][2] These electrophilic species can subsequently modify nucleophilic amino acid residues within the peptide chain, leading to undesired adducts and a decrease in the final yield and purity of the target peptide.[1]
Q2: Which amino acid residues are most susceptible to modification during cleavage?
Amino acids with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during cleavage.[3] The most commonly affected residues include:
-
Tryptophan (Trp): The indole side chain is highly susceptible to alkylation.[1][3]
-
Methionine (Met): The thioether side chain can be S-alkylated or oxidized to methionine sulfoxide.[1][3][4]
-
Cysteine (Cys): The thiol group is prone to alkylation, particularly by tert-butyl cations.[1][3][5]
-
Tyrosine (Tyr): The activated aromatic ring can be alkylated.[1][3]
-
Arginine (Arg): Protecting groups like Pmc and Mtr can be slow to cleave and generate reactive species that can lead to side reactions, including the transfer of sulfonyl protecting groups to tryptophan residues.[1][6]
Q3: What is the role of scavengers in a cleavage cocktail?
Scavengers are nucleophilic compounds added to the cleavage cocktail, typically a strong acid like trifluoroacetic acid (TFA), to trap reactive carbocations.[1][2] By quenching these electrophilic species, scavengers prevent them from reacting with sensitive amino acid residues in the peptide, thereby minimizing the formation of side products.[1][7] The choice of scavengers is critical and depends on the amino acid composition of the peptide.[1]
Q4: How do I select the appropriate cleavage cocktail for my peptide?
The selection of an optimal cleavage cocktail is dictated by the amino acid sequence of the peptide, particularly the presence of sensitive residues.[3]
-
For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[1]
-
For peptides containing Cys, Met, or Trp: The inclusion of scavengers like 1,2-ethanedithiol (EDT) is recommended to protect against alkylation and oxidation.[1][5]
-
For peptides with Arg(Pmc/Mtr): More potent scavenger mixtures, such as Reagent K, may be necessary to handle the reactive species generated from these protecting groups.[1][8]
Troubleshooting Guide
This guide addresses common problems encountered during peptide cleavage and provides systematic approaches to resolving them.
Problem 1: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Possible Cause: Formation of side products due to inadequate scavenging of reactive carbocations.[9]
-
Solution:
-
Identify the nature of the side product: Use mass spectrometry to determine the mass of the impurity. A mass increase of +56 Da on a Cysteine-containing peptide, for example, suggests S-tert-butylation.[10]
-
Optimize the scavenger cocktail: Based on the identified side product and the peptide sequence, adjust the scavenger cocktail. For instance, if S-alkylation of Cysteine is observed, increasing the concentration of a thiol scavenger like EDT or dithiothreitol (DTT) can be beneficial.[1][10] The use of benzylthiols like 1,4-benzenedimethanethiol (1,4-BDMT) has also been shown to improve purity and yield.[11]
-
Consider a different cleavage reagent: For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) can be effective.[8]
-
Problem 2: Low yield of the desired peptide.
-
Possible Cause 1: Incomplete cleavage from the resin.[12]
-
Solution:
-
Verify cleavage completion: After the standard cleavage time, perform a qualitative test (e.g., ninhydrin test) on a small sample of the resin to check for remaining peptide.[12]
-
Extend the cleavage time: Some peptides, particularly those with sterically hindered residues, may require longer incubation times (e.g., 4 hours or more).[12]
-
Re-cleavage: If a significant amount of peptide remains on the resin, a second cleavage step with fresh reagent can improve recovery.[13]
-
-
Possible Cause 2: Peptide precipitation in the cleavage cocktail or poor precipitation in ether.[9][13]
-
Solution:
-
Alter the solvent composition: If the peptide precipitates in the cleavage cocktail, modifying the solvent system may help.
-
Optimize precipitation: If no precipitate forms upon addition to cold ether, try concentrating the TFA filtrate under a stream of nitrogen before adding it to the ether.[13] Also, check the ether supernatant for any dissolved peptide.[14]
-
Problem 3: Oxidation of Methionine or Cysteine residues.
-
Possible Cause: Exposure to air and reactive species during cleavage.[4][5]
-
Solution:
-
Include reducing agents: Add scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), to the cleavage cocktail to keep sulfhydryl groups in a reduced state.[3][5]
-
Use specialized cocktails: Reagent H, which contains dimethylsulfide and ammonium iodide, is specifically designed to minimize Met oxidation.[3][4]
-
Perform cleavage under an inert atmosphere: Conducting the cleavage reaction under a nitrogen or argon atmosphere can help minimize oxidation.[3][14]
-
Data Presentation
Table 1: Common Cleavage Cocktails and Their Applications
| Cleavage Cocktail | Composition (v/v/v) | Primary Application | Reference(s) |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General-purpose cocktail for peptides without sensitive residues. | [1][12] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. | [3][8] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation. | [3] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of Methionine. | [3][4] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues
This protocol is suitable for the cleavage of most peptides from acid-labile resins (e.g., Wang, Rink Amide) that do not contain highly sensitive residues like Cys, Met, or Trp.[9]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.[9]
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.[1] Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[9]
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[9]
-
Precipitation: In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether or diethyl ether.[9] Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate should form.[1]
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.[9]
-
Washing: Wash the peptide pellet with cold ether at least twice more to remove residual scavengers.[1][9]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][9]
Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues
This protocol is recommended for peptides containing multiple sensitive residues such as Trp, Tyr, Met, and Cys.[8]
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell it.[15]
-
Prepare Cleavage Cocktail "Reagent K": Prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8][15] Caution: Handle TFA and thioanisole in a well-ventilated fume hood.
-
Cleavage and Deprotection: Drain the DCM. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5 to 2 hours.[15]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.[15]
-
Isolation and Purification: Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate). Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum. Purify the crude peptide using reverse-phase HPLC.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polypeptide.com [polypeptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. benchchem.com [benchchem.com]
Side reactions associated with Boc-S-4-methoxybenzyl-D-cysteine in SPPS
This guide provides troubleshooting assistance and frequently asked questions regarding the use of N-Boc-S-4-methoxybenzyl-D-cysteine (Boc-D-Cys(Mob)) in Boc-based Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions during their work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 4-methoxybenzyl (Mob) group in Boc-SPPS?
A: The 4-methoxybenzyl (Mob) group serves as a protecting group for the thiol side chain of cysteine. Its main role is to prevent undesirable side reactions, such as oxidation to form disulfide bonds, during the iterative steps of peptide chain elongation.[1] It is designed to be stable during the repetitive Nα-Boc deprotection steps which typically use moderate acids like trifluoroacetic acid (TFA), but removable during the final, harsh acid cleavage from the resin.[1][2]
Q2: What is the principal side reaction associated with the use of Cys(Mob) during the final cleavage step?
A: The most significant side reaction occurs during final cleavage with strong acids like anhydrous hydrogen fluoride (HF) or high concentrations of TFA.[3][4] The acid cleaves the Mob group, generating a highly reactive 4-methoxybenzyl carbocation. This carbocation is a potent alkylating agent that can irreversibly modify nucleophilic amino acid side chains within the peptide sequence.[4][5]
Q3: Which amino acid residues are most susceptible to alkylation by the 4-methoxybenzyl carbocation?
A: Tryptophan (Trp) is particularly vulnerable to alkylation on its indole ring.[6][7] Other susceptible residues include methionine (Met), which can be alkylated at its thioether side chain, and tyrosine (Tyr), which can be modified on its phenol ring.[5][8] The deprotected cysteine thiol itself can also be re-alkylated.[8]
Q4: What are "scavengers" and why are they essential when cleaving peptides containing Cys(Mob)?
A: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive cationic species, like the 4-methoxybenzyl carbocation, before they can cause side reactions with the peptide.[4][8] Using an effective scavenger cocktail is crucial to obtain the desired peptide with high purity. Common scavengers include anisole, thioanisole, p-cresol, and triisopropylsilane (TIS).[4][5]
Q5: Is the 4-methoxybenzyl (Mob) group completely stable during Nα-Boc deprotection cycles?
A: While generally stable, the Mob group exhibits some partial lability to the repeated TFA treatments required for Nα-Boc removal, especially in the synthesis of long peptides.[1] This premature cleavage can expose the cysteine thiol, leading to undesired disulfide bond formation or other modifications during subsequent synthesis steps. For very long sequences, a more robust protecting group like S-benzyl (Bzl) might be considered.[9]
Section 2: Troubleshooting Guide
This section addresses common problems encountered when using Boc-D-Cys(Mob) in SPPS.
Problem 1: Mass spectrometry of the crude product shows an unexpected mass addition of +121 Da.
-
Likely Cause: This mass addition corresponds to the alkylation of a susceptible amino acid residue (most commonly Tryptophan) by the 4-methoxybenzyl carbocation (mass of C₈H₉O⁺ ≈ 121.16 Da). This indicates that the scavenger cocktail was insufficient to quench the reactive cations generated during cleavage.[4][5]
-
Solution:
-
Optimize Scavenger Cocktail: Increase the concentration or change the combination of scavengers in your cleavage mixture. Thioanisole is particularly effective for scavenging benzyl-type cations.[10] A common and robust mixture is "Reagent K," which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[11]
-
Use Low/High HF Method: If using HF cleavage, consider the two-step "low-high" HF procedure. The initial "low HF" step (e.g., HF:DMS 1:3) favors an SN2 mechanism for deprotection, which minimizes carbocation formation.[3] The subsequent "high HF" step removes more resistant protecting groups.
-
Problem 2: Incomplete removal of the 4-methoxybenzyl (Mob) protecting group is observed.
-
Likely Cause: The cleavage conditions (time, acid strength) were insufficient for complete deprotection. The Mob group, while more labile than the unsubstituted benzyl (Bzl) group, still requires strong acidolysis.[9] Certain scavengers can also influence cleavage efficiency.
-
Solution:
-
Increase Reaction Time: Extend the duration of the cleavage reaction (e.g., from 60 minutes to 90-120 minutes at 0°C for HF cleavage).[4]
-
Add Thioanisole: Thioanisole has been shown to be essential for the efficient removal of the Mob group from cysteine when using certain cleavage reagents like DTNP in TFA.[10] It can act as a catalyst in the deprotection process.
-
Problem 3: Significant formation of disulfide-linked dimers or oligomers in the crude product.
-
Likely Cause: The deprotected cysteine thiol is highly susceptible to oxidation, which can occur during the cleavage reaction or subsequent workup if exposed to air. This indicates a lack of a suitable reducing agent in the cleavage cocktail.[12]
-
Solution:
-
Incorporate a Reducing Scavenger: Add a thiol-based scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail.[12] These agents help maintain a reducing environment, preventing the oxidation of the free sulfhydryl group.
-
Workup Under Inert Atmosphere: During workup (e.g., precipitation with ether), try to minimize the peptide's exposure to air. Degassing solvents and working under a nitrogen or argon atmosphere can be beneficial.
-
Section 3: Data Presentation
Table 1: Common Scavengers and Their Functions in Boc-SPPS Cleavage
| Scavenger | Chemical Class | Primary Function | Target Species |
| Anisole | Aryl Ether | Carbocation Scavenger | Benzyl, Methoxybenzyl, and t-butyl cations[5] |
| Thioanisole | Thioether | Carbocation Scavenger; Assists in deprotection | Benzyl-type cations; Arg(Tos) cleavage[7][10] |
| p-Cresol | Phenol | Carbocation Scavenger | Benzyl, Methoxybenzyl, and t-butyl cations[4][5] |
| 1,2-Ethanedithiol (EDT) | Thiol | Reducing Agent; Carbocation Scavenger | t-butyl cations; Prevents Trp oxidation[8][12] |
| Triisopropylsilane (TIS) | Silane | Reducing Agent; Carbocation Scavenger | Trityl cations; Reduces oxidized species[8][13] |
| Dimethyl Sulfide (DMS) | Thioether | SN2 Promoter (in low HF) | Reduces carbocation formation[3] |
Table 2: Recommended Cleavage Cocktails for Peptides with Cys(Mob) and Other Sensitive Residues
| Cocktail Name | Composition (v/v or v/w) | Target Peptide Characteristics | Reference |
| Standard HF | 90% HF, 10% Anisole | Standard peptides without highly sensitive residues. | [14] |
| HF with Cresol | 90% HF, 10% p-Cresol | Peptides containing multiple Cys, Glu, or Asp residues. | [14] |
| TFA "Reagent K" | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple Trp, Met, Cys, and Arg(Pmc/Pbf). Maximally efficient in suppressing a wide range of side reactions. | [8][11] |
| TFA/TIS | 95% TFA, 2.5% H₂O, 2.5% TIS | General use for peptides without Cys or Met. Not recommended for Cys(Mob) due to potential for incomplete scavenging of the Mob cation. | [8] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Standard Anhydrous HF Cleavage
This protocol requires a dedicated, HF-resistant apparatus and specialized safety precautions.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours. Place the resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF reaction vessel. Add the appropriate scavenger cocktail (e.g., 1.0 mL of p-cresol for a peptide with Cys(Mob)).[4][14]
-
HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Condense approximately 10 mL of anhydrous HF into the vessel.
-
Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir the slurry for 60-90 minutes. For peptides with multiple Arg(Tos) or Cys(Mob) residues, the time may be extended.[4]
-
HF Removal: After the reaction, remove the HF by evaporation under a vacuum, aspirating the gas through a base trap (e.g., soda lime). This must be done carefully to prevent the resin from being carried into the manifold.[4]
-
Workup: Wash the resulting peptide and resin mixture with cold diethyl ether (3x) to remove the scavengers and cleavage byproducts. Precipitate the peptide.
-
Extraction & Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and filter to remove the resin. Lyophilize the aqueous solution to obtain the crude peptide powder.
Diagrams
Caption: Primary side reaction pathway involving the 4-methoxybenzyl cation.
Caption: Troubleshooting workflow for Cys(Mob) side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Alkylation During 4-Methoxybenzyl (PMB) Group Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the 4-methoxybenzyl (PMB) protecting group. The focus is on the use of scavengers to minimize unwanted alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the acidic removal of a PMB group?
A1: The primary cause of side-product formation during the acid-catalyzed deprotection of a PMB ether is the generation of a reactive and resonance-stabilized 4-methoxybenzyl carbocation. This electrophilic intermediate can alkylate other nucleophilic functional groups within the substrate or react with other molecules in the reaction mixture, leading to undesired byproducts.[1]
Q2: What are scavengers, and how do they prevent alkylation during PMB deprotection?
A2: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the 4-methoxybenzyl carbocation.[1] By reacting with the carbocation at a faster rate than the substrate's nucleophilic sites, they prevent unwanted side reactions.[1] Common scavengers are typically electron-rich aromatic compounds, thiols, or silanes.
Q3: Which functional groups are particularly susceptible to alkylation by the 4-methoxybenzyl cation?
A3: Functional groups with available lone pairs of electrons or electron-rich pi systems are susceptible to alkylation. These include unprotected hydroxyl and amino groups, electron-rich aromatic rings (like phenols and indoles), and sulfur-containing residues such as cysteine.
Q4: Can I use scavengers in oxidative deprotection of PMB groups with reagents like DDQ?
A4: Yes, scavengers can also be beneficial in oxidative deprotection methods. The deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also generate the 4-methoxybenzyl cation, which can lead to side reactions.[2] Therefore, the addition of a nucleophilic scavenger can help to minimize these byproducts.
Troubleshooting Guides
Issue 1: My reaction is showing multiple spots on TLC, and I suspect alkylation side products.
-
Possible Cause: Insufficient or no scavenger was used in the reaction. The generated 4-methoxybenzyl cation is reacting with your molecule of interest.
-
Solution: Add a suitable scavenger to the reaction mixture. The choice of scavenger can be critical and may need to be optimized for your specific substrate. Refer to the data tables below for a comparison of common scavengers. For initial screening, anisole or thioanisole are good starting points.
Issue 2: The deprotection of my PMB group is incomplete, even after extended reaction times.
-
Possible Cause 1: The acidic conditions are not strong enough for your specific substrate.
-
Solution 1: While trifluoroacetic acid (TFA) is commonly used, for more resistant PMB ethers, a stronger acid like triflic acid (TfOH) might be necessary.[3] However, be aware that stronger acids can also promote side reactions, making the use of an effective scavenger even more critical.
-
Possible Cause 2: The scavenger is interfering with the deprotection reaction.
-
Solution 2: While scavengers are meant to trap the carbocation after it has formed, in some cases, a very high concentration of a highly nucleophilic scavenger might interact with the acid or the protonated ether. Try reducing the equivalents of the scavenger or switching to a different scavenger.
Issue 3: I am observing the formation of a polymeric byproduct.
-
Possible Cause: The 4-methoxybenzyl cation can polymerize or react with another PMB-protected molecule in a Friedel-Crafts-type reaction.
-
Solution: This is a clear indication that the carbocation is not being effectively trapped. Increase the concentration of the scavenger or use a more reactive scavenger. 1,3,5-Trimethoxybenzene is known to be a highly effective scavenger.
Data Presentation
Table 1: Comparison of Scavenger Cocktails for PMB Deprotection of Selenocysteine (Sec) Residue
| Scavenger Cocktail (v/v/v) | Deprotection of Sec(Mob) (%) | Observations |
| Neat TFA | ~30% | Incomplete deprotection.[4] |
| TFA/TES/H₂O (96:2:2) | Nearly 100% | Complete deprotection.[4] |
| TFA/TES/Thioanisole (96:2:2) | 100% | Complete deprotection, yielded peptide mainly in the diselenide form.[4] |
| TFA/TES/Phenol (96:2:2) | ~90% | An unidentified peak was observed.[4] |
| TFA/Phenol/H₂O (96:2:2) | ~98% | Nearly complete deprotection.[4] |
Conditions: The peptide was incubated in the respective cocktail at 40°C for 4 hours.[4]
Table 2: Effect of 1,3-Dimethoxybenzene Scavenger on Triflic Acid-Mediated PMB Deprotection
| Substrate | Acid | Scavenger | Yield (%) |
| PMB ether of Cholesterol | 0.5 equiv. TfOH | None | 85%[3] |
| PMB ether of Cholesterol | 0.5 equiv. TfOH | 3 equiv. 1,3-Dimethoxybenzene | 98%[3] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated PMB Deprotection with Anisole as Scavenger
-
Dissolve the PMB-protected compound in an appropriate solvent such as dichloromethane (DCM).
-
Add 5-10 equivalents of anisole to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).
-
Stir the reaction at 0°C to room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: PMB Deprotection of a Selenocysteine-Containing Peptide with a Scavenger Cocktail [4]
-
To the resin-bound peptide, add a cleavage cocktail of TFA/TES/Thioanisole (96:2:2 v/v/v).
-
Incubate the mixture at 40°C for 4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Mandatory Visualization
Caption: Mechanism of PMB deprotection and the role of scavengers.
Caption: Troubleshooting workflow for PMB deprotection.
References
Technical Support Center: HPLC Purification of Peptides with S-4-methoxybenzyl-D-cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC purification of synthetic peptides containing the S-4-methoxybenzyl-D-cysteine (Cys(Mob)) residue. The presence of the bulky and hydrophobic 4-methoxybenzyl protecting group presents unique challenges in reversed-phase HPLC purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of peptides containing S-4-methoxybenzyl-D-cysteine.
Question: My peptide containing Cys(Mob) shows a very broad peak or is not eluting from the C18 column. What is the cause and how can I fix it?
Answer: This is a common issue due to the significant hydrophobicity imparted by the 4-methoxybenzyl (Mob) group.[1] The peptide may be precipitating on the column or binding too strongly to the stationary phase.[2]
-
Cause 1: Insufficient Organic Solvent. The peptide is too hydrophobic to be eluted by the current gradient.
-
Solution: Increase the final concentration of the organic solvent (Mobile Phase B, typically acetonitrile) in your gradient. You may need to extend the gradient to a higher percentage, such as 95% or even 100% Acetonitrile.[3]
-
-
Cause 2: Peptide Aggregation. Highly hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape and recovery.[1]
-
Solution 1: Decrease the sample concentration before injection.
-
Solution 2: Add a small amount of an organic acid, like formic acid (in addition to TFA), or a chaotropic agent like guanidinium chloride (note: this is not ideal for preparative HPLC and may require extensive desalting) to the sample solvent to disrupt aggregation.
-
-
Cause 3: Inappropriate Stationary Phase. A standard C18 column might be too retentive.
-
Solution: Switch to a column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-based column, which can offer different selectivity for aromatic groups. For very hydrophobic peptides, a polymeric stationary phase like polystyrene-divinylbenzene (PS-DVB) can also be effective.[4]
-
Question: I am observing significant peak tailing for my Cys(Mob)-containing peptide. What are the potential causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase or by issues with the column itself.[5]
-
Cause 1: Silanol Interactions. Residual free silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing.[6]
-
Solution 1: Ensure your mobile phase contains an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of ~0.1%. TFA protonates the silanol groups, minimizing these secondary interactions.[7][8]
-
Solution 2: Use a modern, end-capped column specifically designed for peptide separations to minimize exposed silanols.[4]
-
Solution 3: Lowering the mobile phase pH can also help by protonating basic side chains on the peptide, but be mindful of the stability of your peptide.[6]
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.[5]
-
Solution: Reduce the mass of peptide injected onto the column.
-
-
Cause 3: Column Degradation. A partially blocked frit or a void at the head of the column can distort the peak shape.[2][5]
-
Solution: First, try back-flushing the column. If this doesn't resolve the issue, replace the column frit or use a new column. Using a guard column is a cost-effective way to protect your analytical or preparative column.
-
Question: I see two closely eluting peaks in my chromatogram where I expect one. Is the S-4-methoxybenzyl group being cleaved?
Answer: It is possible that the Mob group is partially cleaving under the acidic conditions of the mobile phase, although it is generally stable to TFA.[9]
-
Cause 1: Partial Deprotection. The acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) may be causing slow cleavage of the Mob group, resulting in a new peak for the deprotected peptide. The deprotected peptide will be significantly less hydrophobic and thus elute earlier.
-
Solution 1: Use a mobile phase with a weaker acid, such as formic acid (0.1%). However, be aware that this may alter selectivity and potentially worsen peak shape for basic peptides compared to TFA.[4]
-
Solution 2: Minimize the time the peptide is exposed to the acidic mobile phase. Use faster gradients and promptly lyophilize the collected fractions.[3]
-
-
Cause 2: Other Impurities. The second peak could be a co-eluting impurity from the synthesis, such as a deletion sequence or an incompletely deprotected side chain other than cysteine.
-
Solution: Collect both fractions and analyze them by mass spectrometry to confirm their identities. Optimize the gradient to improve the resolution between the two peaks. A shallower gradient around the elution point of the main peak can often resolve closely eluting species.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting gradient for purifying a peptide with S-4-methoxybenzyl-D-cysteine?
A1: Due to the high hydrophobicity of the Mob group, a good starting point is a linear gradient of 20-80% Mobile Phase B (Acetonitrile with 0.1% TFA) over 30-40 minutes on a C18 column.[3] Monitor the elution of your peptide and adjust the gradient to be shallower around the retention time of the target peptide to maximize resolution from impurities.
Q2: Which mobile phase additives are best for purifying Cys(Mob) peptides?
A2: Trifluoroacetic acid (TFA) at 0.1% is the standard and most effective ion-pairing agent for peptide purification by RP-HPLC.[7][8] It improves peak shape by minimizing secondary silanol interactions and forms ion pairs with basic residues, which can aid in retention and resolution. For applications where TFA is undesirable (e.g., subsequent cell-based assays or MS analysis), formic acid (FA) at 0.1% is a common alternative, though it may result in broader peaks.[4]
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing, sharp peaks, good resolution.[7] | Strong ion-suppression in Mass Spectrometry, can be cytotoxic.[4] |
| Formic Acid (FA) | 0.1% | Volatile, good for MS compatibility. | Weaker ion-pairing, may lead to broader peaks than TFA.[4] |
| Phosphoric Acid | 0.1% | Strong acid, can improve peak shape. | Non-volatile, not MS-compatible, can be difficult to remove. |
Q3: How does the S-4-methoxybenzyl group affect the retention time of my peptide?
A3: The 4-methoxybenzyl group is large and aromatic, which significantly increases the overall hydrophobicity of the peptide.[10] Compared to a peptide with an unprotected cysteine or a smaller protecting group like Acetamidomethyl (Acm), a peptide with Cys(Mob) will have a substantially longer retention time on a reversed-phase column under identical conditions.
Q4: Can I use the same HPLC method for both analytical and preparative purification?
A4: Yes, the analytical method is typically developed first and then scaled up for preparative purification. It is crucial to use a stationary phase with the same chemistry for both scales.[3] The gradient slope should be kept consistent, while the flow rate and injection volume are increased proportionally to the column size.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of a crude peptide containing S-4-methoxybenzyl-D-cysteine.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a small amount of a solvent like DMSO, then dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 minutes.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient. A typical scouting gradient is from 5% to 95% B over 30 minutes.
-
Based on the retention time of the target peptide, optimize the gradient to increase resolution (e.g., a shallower gradient from 30% to 60% B over 45 minutes if the peptide elutes in this range).
-
-
Data Analysis:
-
Integrate the peaks to determine the purity of the crude product. Confirm the identity of the main peak using mass spectrometry.
-
Protocol 2: Preparative RP-HPLC Purification
This protocol describes how to scale up the optimized analytical method for purification.
-
System Preparation:
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm) with the same stationary phase chemistry as the analytical column.
-
Mobile Phases: Prepare larger volumes of Mobile Phase A and B as described above.
-
Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A. Ensure the peptide is fully dissolved to prevent column clogging. The final concentration can be significantly higher than for analytical runs (e.g., 20-50 mg/mL), depending on solubility.
-
-
Purification Run:
-
Equilibrate the preparative column with the starting conditions of your optimized gradient.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient that provides the best separation of the target peptide from impurities.
-
Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and ending after the tail.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.[3]
-
Visualizations
Caption: Workflow for the preparative HPLC purification of a Cys(Mob)-containing peptide.
Caption: A decision tree for troubleshooting common HPLC purification problems.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. peptide.com [peptide.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-4-methoxybenzyl (S-MOB) Group Stability
Welcome to the Technical Support Center for the S-4-methoxybenzyl (S-MOB) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability of the S-MOB group, with a focus on preventing its premature deprotection during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the S-4-methoxybenzyl (S-MOB) group and where is it used?
The S-4-methoxybenzyl (S-MOB) group is a common protecting group for the thiol side chain of cysteine (Cys) and selenocysteine (Sec) residues in solid-phase peptide synthesis (SPPS). It is classified as an acid-labile group, meaning it is designed to be removed under acidic conditions, typically at the final cleavage step of the synthesis.
Q2: What are the primary causes of premature deprotection of the S-MOB group?
Premature deprotection of the S-MOB group is a significant concern, particularly in the context of Fmoc-based SPPS. The primary cause is the repetitive exposure to the basic conditions required for the removal of the Nα-Fmoc protecting group. While the S-MOB group is generally considered stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), some degree of cleavage can occur, especially in long or complex peptide sequences requiring numerous deprotection cycles.
Q3: How can I detect if premature deprotection of the S-MOB group has occurred?
Detecting premature deprotection can be challenging during the synthesis. However, it can be inferred from the final analytical data of the crude peptide. The presence of unexpected disulfide-bonded dimers or oligomers, or side-products resulting from the reaction of the free thiol with other reactive species in the synthesis cocktail, can indicate premature loss of the S-MOB group. Mass spectrometry of the crude product can reveal species with masses corresponding to these byproducts.
Q4: Are there alternative thiol protecting groups that are more stable to Fmoc deprotection conditions?
Yes, several alternative protecting groups offer greater stability to the basic conditions of Fmoc deprotection. The choice of an alternative depends on the specific requirements of the synthesis, such as the desired orthogonality and the final deprotection strategy. Some common alternatives include:
-
Trityl (Trt): A widely used protecting group that is also acid-labile but generally more stable to piperidine than MOB.
-
Acetamidomethyl (Acm): Stable to both TFA and piperidine, requiring specific reagents like mercury(II) acetate or iodine for removal, making it a good choice for orthogonal protection strategies.[1][2]
-
tert-Butyl (tBu): A highly stable protecting group that is resistant to TFA and requires harsh acidic conditions (e.g., HF) or heavy metal treatment for removal.[1][2]
-
4-methoxytrityl (Mmt): More acid-labile than Trt and can be removed under very mild acidic conditions, making it useful for on-resin modifications but not for enhanced stability during Fmoc deprotection.[1]
Troubleshooting Guide
This guide addresses specific issues related to the premature deprotection of the S-MOB group in a question-and-answer format.
Problem 1: I am observing significant amounts of disulfide-bonded dimer in my crude peptide product after a long Fmoc-SPPS run.
-
Possible Cause: This is a strong indication of premature deprotection of the S-MOB group during the synthesis. The free thiols generated can then oxidize to form disulfide bonds.
-
Solution:
-
Reduce Piperidine Exposure: Minimize the time the resin is exposed to the piperidine solution during each Fmoc deprotection step. Use the minimum time required for complete Fmoc removal.
-
Consider a Milder Base: While piperidine is standard, for particularly sensitive sequences, using a milder base or a lower concentration of piperidine could be explored, though this may require longer reaction times for complete Fmoc removal.
-
Switch to a More Stable Protecting Group: For long or complex peptides, it is highly recommended to switch from Cys(Mob) to a more robust protecting group such as Cys(Trt) or Cys(Acm).
-
Problem 2: My peptide sequence contains multiple cysteine residues, and I am getting a complex mixture of products with incorrect disulfide bridges.
-
Possible Cause: If you are using S-MOB for all cysteine residues, premature and differential deprotection can lead to a scramble of disulfide bond formation.
-
Solution:
-
Implement an Orthogonal Protection Strategy: This is the most reliable solution. Use a combination of thiol protecting groups that can be removed under different conditions. For example, you could use Cys(Trt) for cysteines that should be deprotected during the final cleavage and Cys(Acm) for those that will form a second disulfide bond in a subsequent, selective deprotection/oxidation step.
-
On-Resin Disulfide Bond Formation: For simpler cases with one desired disulfide bond, you can deprotect two specific Cys residues on the resin (if using a very labile group like Mmt) and perform the oxidation before the final cleavage.
-
Data Presentation
The stability of a protecting group is highly dependent on the specific reaction conditions. The following table summarizes the relative stability of common thiol protecting groups under conditions frequently encountered in Fmoc-SPPS.
| Protecting Group | Abbreviation | Stability to 20% Piperidine in DMF | Common Deprotection Conditions | Orthogonality Notes |
| 4-methoxybenzyl | Mob | Moderately Stable | TFA, HF | Limited orthogonality in Fmoc synthesis due to potential premature removal. |
| Trityl | Trt | Generally Stable | TFA, mild acid, I₂[1] | Labile to acid; widely used in Fmoc SPPS.[1] |
| Acetamidomethyl | Acm | Stable | Hg(OAc)₂, I₂, Ag(I) salts[1] | Stable to TFA and HF; ideal for orthogonal strategies.[1] |
| tert-Butyl | tBu | Stable | HF, Mercury(II) acetate[1] | Highly stable; requires harsh deprotection conditions. |
| 4-methoxytrityl | Mmt | Generally Stable | 1% TFA in DCM[1] | Very acid-labile; useful for on-resin modifications.[1] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is the standard procedure for removing the Fmoc group. If premature S-MOB deprotection is suspected, exposure times should be minimized.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF. A typical procedure is one treatment of 1-3 minutes followed by a second treatment of 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine, indicating complete Fmoc removal.
Protocol 2: On-Resin Deprotection of S-Mmt for Selective Disulfide Bond Formation
This protocol demonstrates an orthogonal deprotection step on the solid support.
-
Resin Preparation: After coupling the last amino acid, wash the peptide-resin with dichloromethane (DCM).
-
Mmt Deprotection: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM. Perform this treatment for 2 minutes and repeat 5-10 times.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF.
-
On-Resin Oxidation: Proceed with on-resin oxidation protocols (e.g., using iodine or air oxidation) to form the disulfide bond.
Visualizations
Caption: Workflow for Fmoc-SPPS and troubleshooting premature S-MOB deprotection.
References
Analytical methods for detecting impurities in Boc-S-4-methoxybenzyl-D-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-S-4-methoxybenzyl-D-cysteine. Our aim is to help you identify and resolve common issues encountered during the analysis of this compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation during storage. Key impurities to monitor include:
-
Enantiomeric Impurity: The corresponding L-enantiomer, Boc-S-4-methoxybenzyl-L-cysteine.
-
Oxidation Products: this compound sulfoxide and the corresponding sulfone.[1]
-
Deprotection Products: Impurities resulting from the loss of the Boc group (S-4-methoxybenzyl-D-cysteine) or the 4-methoxybenzyl group (Boc-D-cysteine).
-
Starting Material Residues: Unreacted D-cysteine or 4-methoxybenzyl chloride.
-
Side-Reaction Products: Formation of disulfide-bonded dimers.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A multi-faceted approach employing a combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC): Ideal for both purity assessment and chiral analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of unknown impurities and for confirming the structure of the main component.[1]
Troubleshooting Guides
HPLC Analysis Issues
Problem: An unexpected peak appears in my RP-HPLC chromatogram.
-
Possible Cause 1: A known impurity.
-
Solution:
-
Retention Time Comparison: Compare the retention time of the unknown peak with those of known potential impurities if standards are available.
-
LC-MS Analysis: Analyze the sample by LC-MS to determine the molecular weight of the compound corresponding to the unexpected peak. Compare this molecular weight with those of potential impurities (see Table 1).[1]
-
Spiking Experiment: If a standard of the suspected impurity is available, "spike" your sample with a small amount of the standard and re-run the HPLC analysis. An increase in the height of the unknown peak confirms its identity.[1]
-
-
-
Possible Cause 2: An unknown impurity.
-
Solution:
-
LC-MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for the unknown peak. This data can provide structural clues for identification.[1]
-
Preparative HPLC and NMR Spectroscopy: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and perform NMR spectroscopy for definitive structural elucidation.[1]
-
-
Problem: My chiral HPLC analysis shows the presence of the L-enantiomer.
-
Possible Cause 1: Racemization during synthesis or workup.
-
Possible Cause 2: Contamination of starting materials.
-
Solution: The starting D-cysteine may contain a small amount of the L-enantiomer. Analyze the enantiomeric purity of your starting materials using chiral HPLC.[1]
-
General Analytical Issues
Problem: I am having difficulty identifying an impurity by LC-MS.
-
Possible Cause: Co-elution of the impurity with the main peak.
-
Solution: Optimize your HPLC method to improve the resolution between the main peak and the impurity. This can be achieved by adjusting the gradient, flow rate, or trying a different stationary phase.
-
-
Possible Cause: The impurity does not ionize well under the chosen MS conditions.
-
Solution: Try switching the ionization mode (e.g., from positive to negative ion mode) or modifying the mobile phase with additives that can promote ionization (e.g., ammonium formate).
-
Quantitative Data Summary
Table 1: Common Impurities and their Molecular Weights
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₂₃NO₅S | 341.43 |
| Boc-S-4-methoxybenzyl-L-cysteine | C₁₆H₂₃NO₅S | 341.43 |
| This compound sulfoxide | C₁₆H₂₃NO₆S | 357.43 |
| This compound sulfone | C₁₆H₂₃NO₇S | 373.43 |
| S-4-methoxybenzyl-D-cysteine | C₁₁H₁₅NO₃S | 241.31 |
| Boc-D-cysteine | C₈H₁₅NO₄S | 221.27 |
| Bis(Boc-D-cysteine) disulfide | C₁₆H₂₈N₂O₈S₂ | 452.53 |
Table 2: Representative HPLC Method Parameters for Impurity Analysis
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | Chiral stationary phase (e.g., macrocyclic glycopeptide-based) |
| Mobile Phase A | 0.1% TFA in Water | Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Methanol with 0.1% Formic Acid |
| Gradient | 5-95% B over 20 min | Isocratic or gradient (e.g., 60% B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 25 °C | 25 °C |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Impurity Profiling
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10% to 90% B; 25-30 min, 90% B; 30-35 min, 90% to 10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be estimated by the area percentage of the main peak.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for amino acid enantiomers (e.g., based on teicoplanin).
-
Mobile Phase: A mixture of water and methanol with 0.1% formic acid. The exact ratio should be optimized for the specific column, but a starting point could be 40:60 (water:methanol) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Separate and quantify the peaks corresponding to the D- and L-enantiomers to determine the enantiomeric purity.
Protocol 3: LC-MS for Impurity Identification
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same chromatographic conditions as described in Protocol 1.
-
Mass Spectrometer Settings (Representative):
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.[1]
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of potential impurities listed in Table 1. For unknown peaks, analyze the mass spectrum to determine the molecular weight.
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Troubleshooting workflow for identifying unexpected peaks in an HPLC chromatogram.
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-S-4-methoxybenzyl-D-cysteine vs. Fmoc-S-trityl-D-cysteine
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yield and purity. This is particularly true for cysteine, an amino acid prone to various side reactions. This guide provides an in-depth, data-driven comparison of two commonly used D-cysteine derivatives: Boc-S-4-methoxybenzyl-D-cysteine, employed in Boc-based strategies, and Fmoc-S-trityl-D-cysteine, a staple in Fmoc-based synthesis.
This comparison delves into the chemical properties, performance, and potential pitfalls of each derivative, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary information to make an informed decision based on their specific synthetic goals.
At a Glance: Key Differences and Applications
The primary distinction between these two derivatives lies in the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This fundamental difference dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
| Feature | This compound | Fmoc-S-trityl-D-cysteine |
| Synthetic Strategy | Boc/Bzl | Fmoc/tBu |
| Nα-Deprotection | Moderate acid (e.g., TFA) | Base (e.g., piperidine) |
| S-Protecting Group | 4-methoxybenzyl (Mob) | Trityl (Trt) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) or optimized TFA cocktails | Strong acid (e.g., TFA) |
| Primary Concerns | Harsh final cleavage conditions | Racemization and β-elimination during synthesis |
Performance Comparison: A Data-Driven Analysis
The choice between Boc-S-Mob-D-Cysteine and Fmoc-S-Trt-D-cysteine often hinges on mitigating specific side reactions, particularly racemization, which is a significant concern with cysteine in Fmoc-SPPS.
Racemization
Cysteine is highly susceptible to racemization during activation and coupling, especially in the basic conditions of Fmoc-SPPS.[] The bulky trityl group on Fmoc-S-trityl-D-cysteine can partially suppress this, but the choice of coupling reagent is critical.[2] In contrast, the acidic conditions of Boc-SPPS generally lead to lower levels of racemization during chain elongation.
Table 1: Extent of Racemization of Cysteine Derivatives Under Various Coupling Conditions
| Nα-Protecting Group | S-Protecting Group | Coupling Reagent/Base | % D-Isomer Formation | Reference |
| Fmoc | Trityl (Trt) | HCTU/DIEA | 8.0% | [3] |
| Fmoc | Trityl (Trt) | DIPCDI/Oxyma | 3.3% | [4] |
| Fmoc | Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74% | |
| Fmoc | 4-methoxybenzyloxymethyl (MBom) | HCTU/DIEA | 0.4% | [3][5] |
| Boc | 4-methoxybenzyl (Mob) | Not reported (generally low) | - |
Side Reactions
Beyond racemization, other side reactions can impact the purity and yield of the final peptide.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Predominantly Affects | Description | Mitigation Strategies |
| β-Elimination and Piperidinylalanine Formation | Fmoc-S-trityl-D-cysteine | Base-catalyzed elimination of the protected thiol, especially at the C-terminus on Wang-type resins, leads to a dehydroalanine intermediate that can react with piperidine.[4] | Use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[4] |
| Incomplete Deprotection of S-Protecting Group | Both | The S-Trt and S-Mob groups can be challenging to remove completely due to the stability of the resulting carbocations. | Use of efficient scavengers in the cleavage cocktail (e.g., TIS for Trt, thioanisole for Mob).[6] |
| Alkylation by Carbocations | Both | The liberated trityl or 4-methoxybenzyl cations during cleavage can alkylate other sensitive residues like tryptophan or re-attach to the deprotected cysteine.[2] | Effective scavenging with reagents like triisopropylsilane (TIS) or thioanisole.[6] |
Experimental Protocols
Boc-SPPS Cycle for this compound
This protocol outlines a standard manual Boc-SPPS cycle.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt) and DIEA in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for the next amino acid.
Final Cleavage of this compound
Historically, cleavage of the Mob group required harsh reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] However, recent studies on the analogous selenocysteine derivative suggest a milder and effective TFA-based cocktail.[6][8]
-
Preparation: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a fresh solution of 96% TFA, 2% triethylsilane (TES), and 2% thioanisole.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at 40°C for 4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Fmoc-SPPS Cycle for Fmoc-S-trityl-D-cysteine
The following is a representative manual Fmoc-SPPS cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Coupling:
-
Pre-activate Fmoc-S-trityl-D-cysteine (3 equivalents) with a coupling reagent (e.g., DIC/Oxyma to minimize racemization) in DMF.[4]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle.
Final Cleavage of Fmoc-S-trityl-D-cysteine
-
Preparation: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a fresh solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Visualization of Key Processes
To further clarify the workflows and decision-making processes, the following diagrams illustrate the chemical structures, deprotection pathways, and a logical flowchart for selecting the appropriate cysteine derivative.
Conclusion
The choice between this compound and Fmoc-S-trityl-D-cysteine is a strategic one, with trade-offs between the risk of side reactions during synthesis and the harshness of the final cleavage conditions.
Choose this compound when:
-
Minimizing racemization is the highest priority.
-
The peptide sequence is not sensitive to strong acid cleavage, or when optimized, milder TFA-based cleavage protocols for the Mob group are employed.
Choose Fmoc-S-trityl-D-cysteine when:
-
A fully orthogonal protection strategy is desired.
-
Milder final cleavage conditions are necessary.
-
Careful selection of coupling reagents is undertaken to mitigate the risk of racemization.
Ultimately, the optimal choice depends on the specific peptide sequence, the desired purity, and the available laboratory infrastructure. By understanding the nuances of each derivative, researchers can better navigate the challenges of synthesizing cysteine-containing peptides and achieve their desired outcomes.
References
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Protecting Groups: Focus on S-4-methoxybenzyl (Mob)
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol side chain of cysteine is a critical decision in the chemical synthesis of peptides and proteins. This choice profoundly influences the efficiency of solid-phase peptide synthesis (SPPS), the prevention of side reactions, and the successful formation of disulfide bonds. This guide provides an objective comparison of the S-4-methoxybenzyl (Mob) group with other commonly employed cysteine protecting groups, supported by experimental data and detailed protocols to inform rational synthetic strategies.
Data Presentation: Quantitative Comparison of Cysteine Protecting Groups
The stability and lability of cysteine protecting groups are paramount considerations in peptide synthesis. The following tables summarize key quantitative data, offering a comparative overview of their performance under various conditions.
Table 1: Stability of Cysteine Protecting Groups in Acidic Conditions
| Protecting Group | Reagent | Time (hours) | Temperature | % Cleavage | Reference |
| 4-Methoxybenzyl (Mob) | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | Room Temp | >95% | [1] |
| 4-Methoxybenzyl (Mob) | 10% TFA in DCM | 1 | Room Temp | Partial | [2] |
| Trityl (Trt) | 95% aq. TFA | 2 | Room Temp | >95% (complete) | [3] |
| Trityl (Trt) | 1-3% TFA in DCM | - | Room Temp | Slow cleavage | |
| Methoxytrityl (Mmt) | 1-2% TFA in DCM | < 1 | Room Temp | >95% | |
| Diphenylmethyl (Dpm) | 95% TFA | 2 | Room Temp | >95% | |
| Diphenylmethyl (Dpm) | 1-3% TFA in DCM | - | Room Temp | Stable | |
| tert-Butyl (tBu) | 95% TFA | - | Room Temp | Stable | |
| Acetamidomethyl (Acm) | 95% TFA | - | Room Temp | Stable | [4] |
| S-tert-butylthio (StBu) | 95% TFA | - | Room Temp | Stable | [4] |
Table 2: Orthogonal Cleavage Conditions for Cysteine Protecting Groups
| Protecting Group | Deprotection Reagent(s) | Conditions | Cleavage Principle | Reference |
| 4-Methoxybenzyl (Mob) | HF/anisole; TFMSA/TFA/m-cresol | Strong acidolysis | Acid Lability | [5] |
| Trityl (Trt) | I₂, TIS/TFA | Mild acidolysis/Oxidation | Acid Lability | |
| Methoxytrityl (Mmt) | 1-2% TFA in DCM | Very mild acidolysis | High Acid Lability | |
| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂, PdCl₂ | Heavy metal, oxidation, catalysis | Thioether cleavage | [4] |
| tert-Butyl (tBu) | Hg(OAc)₂ in TFA/anisole | Heavy metal in acid | Thioether cleavage | [6] |
| S-tert-butylthio (StBu) | DTT, TCEP, β-mercaptoethanol | Reduction | Disulfide reduction | [4] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of cysteine are crucial for reproducible and high-yield peptide synthesis.
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide
This protocol outlines the general steps for incorporating a cysteine residue protected with a group such as Mob or Trt into a peptide chain using an automated peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[7]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes to remove the N-terminal Fmoc protecting group.[8] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., Fmoc-Cys(Mob)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[9] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8] Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[8]
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. For a peptide containing Cys(Mob) or Cys(Trt), a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8] The reaction is typically carried out for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Deprotection of Cys(Mmt) for Regioselective Disulfide Bond Formation
This protocol describes the selective removal of the highly acid-labile Methoxytrityl (Mmt) group while the peptide is still attached to the solid support, enabling the formation of a specific disulfide bond.
-
Peptide Synthesis: Synthesize the peptide on the resin as described in Protocol 1, incorporating Fmoc-Cys(Mmt)-OH and another cysteine residue with a more stable protecting group (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) at the desired positions.
-
Selective Mmt Deprotection: After completion of the peptide chain synthesis and final N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a solution of 1-2% TFA in DCM for approximately 30 minutes. The release of the Mmt cation can often be monitored by the appearance of a yellow-orange color.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove the cleaved Mmt group and residual acid.
-
On-Resin Oxidation: To form the disulfide bond, treat the resin with a mild oxidizing agent. A common method is to use a solution of iodine in DMF or a mixture of N-chlorosuccinimide (NCS) in DMF. The reaction is typically monitored by Ellman's test for free thiols.
-
Washing: After the disulfide bond formation is complete, wash the resin extensively with DMF and DCM.
-
Final Cleavage: Cleave the peptide from the resin and remove the remaining protecting groups using a standard TFA cleavage cocktail as described in Protocol 1.
Mandatory Visualization
Workflow for Regioselective Disulfide Bond Formation
The following diagram illustrates a common strategy for the regioselective formation of two disulfide bonds in a peptide using orthogonal cysteine protecting groups.
Caption: A workflow for regioselective disulfide bond formation.
Logical Relationship of Cysteine Protecting Group Selection
The choice of a cysteine protecting group is a multifactorial decision based on the desired synthetic outcome.
Caption: Decision tree for selecting a cysteine protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Boc Advantage: A Comparative Guide to Protecting Group Strategies for Challenging Peptide Sequences
For researchers, scientists, and drug development professionals, the selection of a solid-phase peptide synthesis (SPPS) strategy is a critical decision that directly impacts the yield, purity, and ultimate success of synthesizing complex peptide sequences. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the workhorse of modern peptide synthesis due to its mild reaction conditions, the tert-butyloxycarbonyl (Boc) approach offers distinct and significant advantages for specific, challenging peptide sequences, particularly those prone to aggregation.
This guide provides an objective comparison of the Boc and Fmoc protection strategies, with a focus on scenarios where Boc chemistry provides a superior outcome. We will delve into the chemical principles, present supporting experimental data for difficult sequences, provide detailed experimental protocols, and visualize the synthetic workflows.
Chemical Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the cleavage of the temporary Nα-protecting group.[1]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection and typically employs benzyl (Bzl)-based protecting groups for amino acid side chains. The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This reliance on graded acid lability is a key feature of the Boc strategy.[3]
-
Fmoc/tBu Strategy: In contrast, the Fmoc/tBu strategy is a fully orthogonal system.[3] The base-labile Fmoc group is used for Nα-protection and is removed at each cycle with a weak base, typically piperidine. The side-chain protecting groups are acid-labile tert-butyl (tBu)-based groups, which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[2]
The key advantage of the Boc strategy for difficult sequences stems from the repetitive acidic deprotection steps. This process results in the protonation of the N-terminal amine, creating a positive charge that disrupts the intermolecular hydrogen bonding responsible for the formation of secondary structures like β-sheets on the resin.[2][4] This improved solvation and increased accessibility of the growing peptide chain can significantly enhance coupling efficiency and reduce the formation of deletion sequences.[4][5] Conversely, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate on-resin aggregation, particularly in hydrophobic sequences.[4][6]
Data Presentation: Boc vs. Fmoc for Difficult Sequences
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not always abundant in the literature, performance can be inferred from available data on well-known "difficult sequences."
Case Study 1: Amyloid Beta (Aβ) Peptide
The amyloid-beta peptide, particularly the Aβ(1–42) fragment, is a notoriously hydrophobic and aggregation-prone sequence that presents significant synthetic challenges.[4][7] The data below, compiled from various studies, illustrates the performance of Fmoc-SPPS and highlights why Boc chemistry is often considered for such sequences.
| Strategy | Peptide Sequence | Modifications/Coupling Conditions | Crude Yield (%) | Crude Purity (%) | Reference(s) |
| Fmoc/tBu SPPS | Aβ(1–42) | Standard Fmoc/tBu SPPS | 33 | Not Reported | [3] |
| Fmoc/tBu SPPS | Aβ(1–42) | With pseudoproline dipeptides to disrupt aggregation | 57 | Not Reported | [3][7] |
| Fmoc/tBu SPPS | Aβ(1–42) | HCTU coupling, microwave assistance | 87 | 67 | [3][8] |
Note: While direct comparative data for the Boc synthesis of Aβ(1-42) in a single head-to-head study is limited in the provided search results, it is widely acknowledged that for such aggregation-prone sequences, Boc chemistry can offer advantages due to the N-terminal protonation in the acidic deprotection step, which helps to reduce aggregation.[3][4][5] One study noted that in the synthesis of a hydrophobic transmembrane peptide fragment, Boc-based SPPS yielded a 12% yield with an optimized solvent system, whereas Fmoc-based SPPS produced no product.[5]
Case Study 2: Acyl Carrier Protein (ACP) Fragment 65-74
The 65-74 fragment of the acyl carrier protein (ACP), with the sequence VQAAIDYING, is another classic "difficult sequence" used to evaluate the efficiency of peptide synthesis protocols.[1][9]
| Strategy | Peptide Sequence | Activator/Conditions | Crude Purity (%) | Major Impurities | Reference(s) |
| Fmoc/tBu SPPS | ACP(65-74) | HATU | 83.6 | Not specified | [1] |
| Fmoc/tBu SPPS | ACP(65-74) | HCTU | 81.3 | Not specified | [1] |
| Fmoc/tBu SPPS | ACP(65-74) | Flow-based synthesis, HATU | ~85 | ~5% des-Val | [9][10] |
| Unspecified | ACP(65-74) | Standard Polystyrene Resin | 60.7 | Not specified | [11] |
| Unspecified | ACP(65-74) | SURE™ Resin | 90.5 | Not specified | [11] |
Note: The data for ACP(65-74) synthesis highlights the challenges associated with this sequence, even with optimized Fmoc protocols. The advantage of Boc chemistry in mitigating aggregation-related impurities, such as deletion sequences (e.g., des-Val), makes it a compelling alternative for such peptides.
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and resin used.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.
-
Resin Selection and Swelling:
-
First Amino Acid Attachment:
-
Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).[4]
-
-
Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Deprotection:
-
Washing:
-
Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).[4]
-
-
Neutralization (In situ):
-
This step is performed concurrently with coupling to minimize aggregation.[2]
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution for pre-activation.
-
Add the activated amino acid solution directly to the resin containing the TFA salt of the N-terminal amine. The DIEA will neutralize the amine in situ.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the reaction for completion using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the peptide-resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing appropriate scavengers (e.g., anisole, thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin. This step requires specialized equipment and safety precautions.
-
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
-
Resin Selection and Swelling:
-
Swell a suitable resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.
-
-
Peptide Chain Elongation Cycle (Repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HCTU (2.9 equivalents), and a base like DIEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the ninhydrin (Kaiser) test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described above.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation or filtration and dry under vacuum.[1]
-
Mandatory Visualization
The following diagrams illustrate the cyclical workflows of Boc and Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis that should be guided by the specific characteristics of the target peptide. While the Fmoc/tBu strategy is the method of choice for a wide range of applications due to its milder conditions and amenability to automation, the Boc/Bzl strategy remains an indispensable tool for overcoming the challenges posed by "difficult sequences." For hydrophobic, aggregation-prone peptides, the Boc strategy's ability to disrupt on-resin secondary structure formation through N-terminal protonation often leads to higher purity and yield. By understanding the advantages and limitations of each approach, researchers can make informed decisions to optimize their synthetic outcomes and successfully produce even the most challenging peptide targets.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 8. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vapourtec.com [vapourtec.com]
- 11. peptide.com [peptide.com]
Comparative analysis of cleavage cocktails for S-protected cysteines
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the effective cleavage and deprotection of cysteine-containing peptides is a critical step that significantly influences the final yield and purity of the target molecule. The thiol group of cysteine is highly reactive, necessitating the use of protecting groups during synthesis. The final removal of these protecting groups, along with the cleavage of the peptide from the resin, is accomplished using a "cleavage cocktail," typically a strong acid like trifluoroacetic acid (TFA) combined with a variety of scavengers.
This guide provides a comparative analysis of commonly used cleavage cocktails for the deprotection of S-protected cysteines. It offers a review of their performance, supported by experimental data, and details the associated protocols to aid in the selection of the most appropriate cleavage strategy for a given peptide.
Key Considerations for Cleavage Cocktail Selection
The choice of an optimal cleavage cocktail is dictated by several factors:
-
Cysteine Protecting Group: The nature of the S-protecting group determines the necessary cleavage conditions. Acid-labile groups like trityl (Trt) are removed under standard TFA conditions, while more stable groups like acetamidomethyl (Acm) require specific reagents for cleavage.
-
Amino Acid Composition of the Peptide: The presence of other sensitive amino acid residues, such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr), necessitates the inclusion of specific scavengers in the cocktail to prevent side reactions like oxidation and alkylation.
-
Desired Final State of Cysteine: Whether the final peptide requires free thiols for subsequent modification or disulfide bond formation will influence the choice of cleavage and work-up procedures.
Comparative Analysis of Common Cleavage Cocktails
The following tables summarize the compositions and applications of frequently used cleavage cocktails for S-protected cysteines, along with quantitative data on their performance where available.
Table 1: Common Cysteine Protecting Groups and their Cleavage Conditions
| Protecting Group | Structure | Lability | Common Cleavage Conditions |
| Trityl (Trt) | Triphenylmethyl | High acid lability | >90% TFA with scavengers (e.g., TIS, EDT)[1] |
| Acetamidomethyl (Acm) | CH₂-NH-CO-CH₃ | Stable to TFA | Mercury(II) acetate, Iodine, Silver(I) tetrafluoroborate[2] |
| 4-Methoxytrityl (Mmt) | 4-Methoxytriphenylmethyl | Very high acid lability | 1-3% TFA in DCM[3] |
| tert-Butyl (tBu) | C(CH₃)₃ | High acid lability | High concentrations of TFA with scavengers |
| p-Methoxybenzyl (Mob) | CH₂-C₆H₄-OCH₃ | Moderate acid lability | HF or TFMSA/TFA mixtures; DTNP in TFA[4][5] |
| S-tert-butylthio (StBu) | S-C(CH₃)₃ | Reductively labile | Thiol-containing reagents (e.g., DTT, β-mercaptoethanol)[3] |
Table 2: Composition and Application of Common Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v or w/v) | Primary Application |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | General purpose for acid-labile protecting groups (e.g., Trt, tBu).[2] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[4] |
| Reagent B ("Odorless") | TFA / Phenol / H₂O / TIS (88:5:5:2) | Alternative to thiol-containing cocktails for Trt-protected peptides.[4] |
| TFA / EDT / TIS / H₂O | 94% / 2.5% / 1% / 2.5% | Effective for protecting cysteine residues from side reactions.[6] |
| TFA / DTNP | Varies | Deprotection of Cys(Mob) and Cys(Acm).[7] |
Table 3: Quantitative Comparison of Cleavage Cocktail Performance
| Protecting Group | Cleavage Cocktail | Condition | Result | Reference |
| Cys(Trt) | 94% TFA, 2.5% H₂O, 2.5% TIS | 2h, RT | High yield of deprotected peptide | [8] |
| Cys(Trt) | 94% TFA, 2.5% H₂O, 2.5% EDT | 2h, RT | Reduced S-alkylation side products compared to TIS | [8] |
| Cys(Mob) | TFA / DTNP (0.2 eq) | 2h, RT | ~70% deprotection | [7] |
| Cys(Mob) | TFA / DTNP (2 eq) / Thioanisole | 2h, RT | Complete deprotection | [7] |
| Cys(Acm) | TFA / DTNP (>15 eq) | 2h, RT | ~90% deprotection | [7] |
| Cys(Acm) | TFA / TIS (98:2) | 12h, 37°C | 35% conversion to free thiol, 35% to disulfide | [9] |
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during the cleavage of S-protected cysteines. Understanding these potential issues is crucial for optimizing cleavage protocols.
-
S-alkylation: Carbocations generated from the cleavage of other protecting groups (e.g., tBu) or from the resin linker can alkylate the free thiol of cysteine.[10] This is a common issue, particularly with Wang resin.
-
Oxidation: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of undesired disulfide bonds (inter- or intramolecular) or over-oxidation to sulfenic, sulfinic, or sulfonic acids.
-
Mitigation: Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) and including reducing agents like dithiothreitol (DTT) or EDT in the cleavage cocktail can prevent oxidation.
-
-
Incomplete Deprotection: Some protecting groups, particularly those that are more acid-stable, may not be completely removed under standard cleavage conditions.
-
Mitigation: Extending the cleavage time, increasing the temperature (with caution), or using a stronger cleavage cocktail may be necessary. For highly resistant groups like Acm, specific deprotection reagents are required.
-
Experimental Protocols
The following are detailed protocols for common cleavage procedures. Caution: All procedures involving strong acids and volatile scavengers must be performed in a well-ventilated fume hood.
Protocol 1: Standard Cleavage of Trt-Protected Cysteines
This protocol is suitable for peptides containing acid-labile protecting groups like Trt, tBu, and Pbf.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Wash the resin with DCM (3 x volume) and dry under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether (10-20 times the volume of the filtrate).
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing Cys, Met, Trp, and Tyr.
Materials:
-
Peptide-resin
-
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v)
-
Cold diethyl ether
Procedure:
-
Transfer the dried peptide-resin to a reaction vessel.
-
Add freshly prepared Reagent K to the resin (10-15 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[11]
-
Filter the resin and wash with a small volume of TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide.
Visualizing the Cleavage Process and Side Reactions
The following diagrams, generated using Graphviz, illustrate the general workflow of peptide cleavage and the mechanism of a common side reaction.
Caption: General experimental workflow for peptide cleavage from solid support.
Caption: Mechanism of S-alkylation of cysteine by a tert-butyl carbocation.
Conclusion
The successful cleavage of S-protected cysteines is a multifaceted process that requires careful consideration of the protecting group, the overall peptide sequence, and the potential for side reactions. While a standard TFA/TIS/H₂O cocktail is sufficient for many applications, peptides containing sensitive residues or requiring specific deprotection strategies necessitate the use of more complex and tailored cleavage cocktails. By understanding the principles outlined in this guide and utilizing the provided protocols and comparative data, researchers can significantly improve the outcome of their peptide synthesis efforts, leading to higher yields and purities of their target molecules.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cleavage Protocol [bio-protocol.org]
Purity assessment of synthetic peptides using Boc-D-Cys(4-MeOBzl)-OH
In the landscape of peptide research and drug development, the purity of synthetic peptides is a critical parameter that underpins the reliability of experimental results and the safety and efficacy of therapeutic candidates. The synthesis of peptides, a meticulous process often involving building blocks like Boc-D-Cys(4-MeOBzl)-OH , necessitates rigorous analytical methods to ensure the final product is free from impurities. This guide provides an objective comparison of the primary orthogonal methods used for peptide purity assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Amino Acid Analysis (AAA).
The Role of Boc-D-Cys(4-MeOBzl)-OH in Peptide Synthesis
Boc-D-Cys(4-MeOBzl)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS), specifically following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. The Boc group serves as a temporary protecting group for the N-terminus, while the 4-methoxybenzyl (4-MeOBzl) group provides robust protection for the sulfhydryl moiety of the D-cysteine residue. This protection prevents undesirable side reactions, such as oxidation and disulfide bond formation, during peptide chain elongation. The 4-MeOBzl group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While crucial for the synthesis process, Boc-D-Cys(4-MeOBzl)-OH is a reagent and not a tool for the purity analysis of the final peptide product. The assessment of the synthesized peptide's purity is conducted post-synthesis and purification using the analytical techniques discussed below.
Comparative Analysis of Key Purity Assessment Techniques
The comprehensive characterization of a synthetic peptide requires a multi-faceted analytical approach. Regulatory bodies encourage the use of orthogonal methods, which rely on different physicochemical principles, to provide a complete picture of a peptide's purity and identity.
| Analytical Method | Principle of Separation/Detection | Information Provided | Typical Purity Determination | Key Advantages | Limitations |
| RP-HPLC with UV Detection | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance (typically at 214 nm)[1][2] | High resolution, robust, quantitative for impurities.[3] | May not separate co-eluting impurities with similar hydrophobicity, provides relative not absolute quantification. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight, amino acid sequence (via fragmentation), impurity identification | Confirms identity of the main peak and impurities detected by a separation technique (e.g., LC-MS)[4] | High sensitivity and specificity, provides molecular identity.[4] | Not inherently quantitative without an internal standard, may not differentiate isomers.[4] |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Electrophoretic mobility, migration time | Orthogonal assessment of purity, can resolve impurities not seen in HPLC.[5] | High efficiency, low sample and solvent consumption, orthogonal to HPLC.[5] | Lower loading capacity, can be less robust than HPLC. |
| Amino Acid Analysis (AAA) | Quantification of constituent amino acids after hydrolysis | Amino acid composition, net peptide content | Absolute quantification of the peptide amount in a sample.[6] | Provides an absolute measure of peptide content, crucial for accurate dosing.[6] | Destructive to the sample, does not provide information on sequence or modifications, can be time-consuming.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for the key analytical techniques.
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the relative purity of a synthetic peptide by separating it from process-related impurities based on hydrophobicity.
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific peptide.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 214 nm, where the peptide bond absorbs light.[1][2]
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all observed peaks in the chromatogram and multiplying by 100.[1]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthetic peptide and identify potential impurities. This is often performed in conjunction with HPLC (LC-MS).
Sample Preparation:
-
Prepare the sample as described for RP-HPLC, but use a mobile phase compatible with mass spectrometry (e.g., with 0.1% formic acid instead of TFA).
-
Dilute the sample to a final concentration of approximately 10 pmol/µL.[1]
Instrumentation (MALDI-TOF):
-
Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[1]
-
Spot the mixture onto the MALDI target plate and allow it to air dry.[1]
Data Acquisition: Acquire the mass spectrum in the positive ion mode, covering the expected mass range for the peptide.
Data Analysis: Compare the observed monoisotopic or average molecular weight to the theoretically calculated mass of the peptide. Analyze the spectrum for other peaks that may correspond to impurities such as truncated or modified sequences.[1]
Protocol 3: Orthogonal Purity Assessment by Capillary Electrophoresis (CE)
Objective: To provide an orthogonal assessment of peptide purity based on the charge-to-size ratio, which can resolve impurities that co-elute in RP-HPLC.
Sample Preparation: Dissolve the peptide in the background electrolyte (BGE) or water to a concentration of 0.5-1 mg/mL.
CE Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).[5]
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 is a common choice for peptide analysis.[5]
-
Voltage: 20-30 kV.[5]
-
Temperature: 25°C.[5]
-
Detection: UV absorbance at 200-214 nm.
Data Analysis: Assess the electropherogram for the presence of a single, sharp peak for the main component. Purity can be estimated by the relative peak area of the main peak to the total peak area.
Protocol 4: Net Peptide Content by Amino Acid Analysis (AAA)
Objective: To determine the absolute amount of peptide in a lyophilized powder, which also contains water and counterions.
Hydrolysis:
-
Accurately weigh a sample of the peptide (typically 0.5-1 mg).
-
Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[6]
Derivatization and Separation:
-
Derivatize the amino acids in the hydrolysate with a reagent such as phenylisothiocyanate (PITC) to make them detectable by UV absorbance.
-
Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a specialized column and detection method.[6]
Quantification and Calculation:
-
Quantify each amino acid by comparing its peak area to that of a known standard.
-
Calculate the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[6]
Visualizing Workflows and Decision Making
The selection of an appropriate analytical strategy is crucial for the comprehensive characterization of synthetic peptides. The following diagrams illustrate a typical workflow for peptide purity assessment and a decision-making process for choosing the right analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. renyi.hu [renyi.hu]
- 4. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-S-4-methoxybenzyl-D-cysteine
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a cornerstone of reliable and reproducible results. In the realm of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) strategy, the choice of protecting group for the sulfhydryl side chain of cysteine is a critical decision that influences not only the synthesis efficiency but also the subsequent analysis by mass spectrometry.
This guide provides a detailed comparison of the mass spectrometry performance of peptides synthesized with Boc-S-4-methoxybenzyl-D-cysteine (Boc-Cys(4-MeOBzl)-OH) against other commonly used S-protecting groups in Boc-SPPS. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the fragmentation patterns and analytical outcomes associated with these crucial building blocks.
Introduction to Cysteine Protection in Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS, particularly for complex or hydrophobic peptides.[1] In this approach, the temporary Nα-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), while the more stable S-protecting groups on the cysteine side chain are cleaved during the final step of removing the peptide from the resin, often with strong acids like hydrofluoric acid (HF).[1]
The S-4-methoxybenzyl (Mob) group, similar to the S-benzyl (Bzl) group, offers robust protection for the cysteine thiol, preventing unwanted side reactions like oxidation and disulfide bond formation during peptide elongation.[2] The electron-donating methoxy group on the benzyl ring of Mob makes it more acid-labile than the unsubstituted benzyl group, offering a potential advantage in deprotection strategies.[2] This guide will focus on how the choice of the S-protecting group impacts the mass spectrometric analysis, a critical step for quality control and characterization of the final peptide product.
Comparative Mass Spectrometry Data
The selection of an S-protecting group significantly influences the fragmentation pattern of the peptide in tandem mass spectrometry (MS/MS). Understanding these patterns is essential for accurate sequence verification and identification of potential side products. The following tables present a comparative summary of the expected mass spectrometry data for a model peptide synthesized with different S-protecting groups.
Table 1: Key Characteristics of Common S-Protecting Groups in Mass Spectrometry
| Protecting Group | Abbreviation | Key Characteristics in Mass Spectrometry | Advantages in MS Analysis | Disadvantages in MS Analysis |
| 4-Methoxybenzyl | Mob | Prone to neutral loss of the 4-methoxybenzyl group (C₈H₉O, 121 Da) during collision-induced dissociation (CID). | The characteristic neutral loss can serve as a signature for the presence of the protecting group. | Can complicate spectral interpretation due to the additional fragmentation pathway. |
| Benzyl | Bzl | Exhibits a characteristic neutral loss of the benzyl group (C₇H₇, 91 Da) during CID.[3] | Stable during Boc-SPPS and provides a clear fragmentation signature.[3] | The additional fragmentation can sometimes suppress backbone fragmentation, complicating sequencing. |
| Acetamidomethyl | Acm | Generally stable under standard electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) conditions.[3] | Its stability allows for analysis of the fully protected peptide without in-source fragmentation of the protecting group. | Requires a separate, often harsh, deprotection step which may not be desirable for all applications.[3] |
| Trityl | Trt | Labile and can be removed under acidic conditions, sometimes even in the MS source.[3] | Easily cleaved during the final deprotection step. | Can lead to premature deprotection and complicates the analysis of the fully protected peptide.[3] |
Table 2: Expected MS/MS Fragmentation Data for a Model Peptide (H-Gly-Cys(PG)-Ala-NH₂) (PG = Protecting Group)
| Protecting Group | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 4-Methoxybenzyl (Mob) | 382.16 | 325.14, 261.08, 190.06, 121.07 | b₂ (Gly-Cys(Mob)), y₂ (Cys(Mob)-Ala-NH₂), y₁ (Ala-NH₂), Neutral loss of Mob |
| Benzyl (Bzl) | 352.15 | 295.13, 261.08, 190.06, 91.05 | b₂ (Gly-Cys(Bzl)), y₂ (Cys(Bzl)-Ala-NH₂), y₁ (Ala-NH₂), Neutral loss of Bzl |
| Acetamidomethyl (Acm) | 334.14 | 277.12, 263.09, 192.07 | b₂ (Gly-Cys(Acm)), y₂ (Cys(Acm)-Ala-NH₂), y₁ (Ala-NH₂) |
| Trityl (Trt) | 504.23 | 447.21, 261.08, 190.06, 243.12 | b₂ (Gly-Cys(Trt)), y₂ (Cys(Trt)-Ala-NH₂), y₁ (Ala-NH₂), Trityl cation |
Note: The m/z values are calculated for the singly charged species ([M+H]⁺) and are theoretical. Actual observed values may vary slightly.
Experimental Protocols
Boc-SPPS of a Cysteine-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide using the Boc/Bzl strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1 hour.
-
N-α-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).[2]
-
Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash the resin with DCM (3x).[2]
-
Amino Acid Coupling: Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After synthesis of the full peptide, treat the resin with anhydrous HF with an appropriate scavenger (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the molecular weight of the purified peptide by mass spectrometry.
Mass Spectrometry Analysis of the Synthetic Peptide
This protocol describes a general procedure for the analysis of a purified synthetic peptide by LC-MS/MS.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 pmol/µL.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or ion trap).
-
MS Analysis Parameters:
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. Observe for the presence of multiple charge states.
-
MS/MS Analysis: Select the desired precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺) for collision-induced dissociation (CID).
-
Collision Energy: Apply a stepped collision energy (e.g., normalized collision energy of 20-40%) to observe the fragmentation of both the protecting groups (if present) and the peptide backbone.
-
-
Data Analysis: Analyze the resulting MS/MS spectrum for characteristic neutral losses corresponding to the protecting groups and for the b- and y-ion series to confirm the peptide sequence.
Visualizing Workflows and Fragmentation
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the key fragmentation pathways.
Caption: Experimental workflow for Boc-SPPS and subsequent analysis.
Caption: Fragmentation pathways of a Cys(4-MeOBzl) peptide in MS/MS.
Conclusion
The choice of an S-protecting group in Boc-SPPS has a tangible impact on the subsequent mass spectrometric analysis of the synthesized peptide. While the S-4-methoxybenzyl group provides robust protection during synthesis, its characteristic neutral loss during MS/MS analysis is a key feature that must be considered during spectral interpretation. Compared to the S-benzyl group, the mass of this neutral loss is different, providing a clear distinction. In contrast, the S-Acm group offers stability during analysis but requires a separate deprotection step. This guide provides the foundational knowledge, comparative data, and detailed protocols to enable researchers to make informed decisions in their peptide synthesis and analysis workflows, ultimately leading to more reliable and well-characterized peptide products.
References
A Comparative Guide to Coupling Reagents for Boc-S-4-methoxybenzyl-D-cysteine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true for the incorporation of protected amino acids like N-α-Boc-S-(4-methoxybenzyl)-D-cysteine (Boc-D-Cys(Mob)-OH), where the potential for racemization and the need for high coupling efficiency are paramount considerations. This guide provides an objective comparison of commonly used coupling reagents for this application, supported by experimental data to facilitate an informed choice for your synthetic strategy.
Performance Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the final peptide. The following table summarizes the performance of several common reagents for the coupling of Boc-D-Cys(Mob)-OH and other racemization-prone or sterically hindered amino acids.
| Coupling Reagent | Reagent Class | Relative Speed | Expected Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester. Preferred for rapid protocols.[1][2] |
| HBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | A reliable and widely used reagent, though generally less reactive than HATU.[1][3] |
| DEPBT | Phosphonium | Moderate | High | Very Low | Exhibits remarkable resistance to racemization, even with extended pre-activation times.[4] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate to High | Low to Moderate | A cost-effective option. The urea byproduct of DIC is soluble in common solvents, facilitating its removal in solid-phase synthesis. May require double coupling for challenging sequences.[1][3] |
Experimental Data on Racemization
A study by Li et al. (2004) provided quantitative data on the racemization of Boc-Cys(4MB)-OH using different coupling reagents and conditions. The results clearly indicate that DEPBT is superior in suppressing racemization compared to other common phosphonium and uronium reagents.[4]
Table 2: Racemization of Preactivated Boc-Cys(4MB)-OH Esters [4]
| Active Ester | Solvent | Delay Time (min) | L:D Ratio | Yield (%) |
| Boc-Cys(4MB)-OAt | CH₂Cl₂ | 5 | 87:13 | 94 |
| Boc-Cys(4MB)-OOBt | CH₂Cl₂ | 5 | 98.5:1.5 | 85 |
| Boc-Cys(4MB)-OAt | THF | 30 | 95:5 | 98 |
| Boc-Cys(4MB)-OOBt | THF | 30 | 100:0 | >99 |
Table 3: Effect of Solvent on Racemization and Yield of in situ Activated Boc-Cys(4MB)-OH [4]
| Activation | Solvent | Delay Time (min) | L:D Ratio | Yield (%) |
| DEPBT (2.0 equiv) | CH₂Cl₂ | 15 | 100:0 | 73 |
| DEPBT (2.0 equiv) | THF | 30 | 100:0 | >99 |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of Boc-D-Cys(Mob)-OH into a peptide sequence. The following are representative protocols for common coupling reagents in solid-phase peptide synthesis (SPPS).
Protocol 1: DIC/HOBt Mediated Coupling
This is a classical and cost-effective method for peptide coupling.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes. Perform N-terminal Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM. Neutralize the resulting amine salt with a 10% solution of diisopropylethylamine (DIPEA) in DMF.
-
Activation: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF).
-
Coupling: Add the Boc-D-Cys(Mob)-OH/HOBt solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test. Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[5]
Protocol 2: HBTU/DIPEA Mediated Coupling
This protocol utilizes a more reactive uronium salt and is generally more efficient for hindered amino acids.
-
Resin Preparation: Follow the same swelling and deprotection/neutralization steps as in Protocol 1.
-
Pre-activation and Coupling: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test and wash the resin as described previously.[3]
Protocol 3: HATU/DIPEA Mediated Coupling
This protocol is recommended for particularly challenging couplings where high reactivity is required to overcome steric hindrance and minimize racemization.
-
Resin Preparation: Follow the same swelling and deprotection/neutralization steps as in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve Boc-D-Cys(Mob)-OH (3 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and immediately add to the resin.
-
Reaction: Agitate the reaction at room temperature for 1-2 hours.
-
Monitoring and Washing: Check for reaction completion using the Kaiser test and wash the resin accordingly.[6]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general workflow for a single amino acid coupling cycle in SPPS and the logical relationship for selecting a coupling reagent.
Caption: General workflow for one cycle of amino acid coupling in SPPS.
Caption: Logical diagram for selecting a suitable coupling reagent.
References
Safety Operating Guide
Proper Disposal of Boc-S-4-methoxybenzyl-D-cysteine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Boc-S-4-methoxybenzyl-D-cysteine, a key reagent in peptide synthesis. While a Safety Data Sheet (SDS) for the L-cysteine variant of this compound suggests it is not classified as a hazardous substance, it is imperative to follow established laboratory waste protocols to minimize environmental impact and ensure personnel safety.
Key Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | N-(tert-butoxycarbonyl)-S-(4-methoxybenzyl)-D-cysteine | Chem-Impex |
| CAS Number | 58290-35-0 | Chem-Impex |
| Appearance | White to off-white powder | Chem-Impex |
| Hazard Classification | Not classified as hazardous | Carl ROTH (for L-cysteine variant)[1] |
| Primary Disposal Route | Solid chemical waste stream for non-hazardous materials | General Laboratory Guidelines[1][2] |
| Prohibited Disposal Routes | Drains, regular laboratory trash | General Laboratory Guidelines[1][3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Collection and Containment:
-
All waste this compound, including residual amounts from original containers and any contaminated disposable labware (e.g., weighing boats, contaminated gloves), should be collected in a designated and clearly labeled waste container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a securely sealed bag).
-
The container must be kept closed when not in use.
3. Labeling of Waste Container:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound".
-
Include the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for non-hazardous chemical waste.
-
This area should be away from general laboratory traffic and clearly marked.
5. Consultation and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to schedule a pickup.
-
Follow any specific institutional procedures for waste manifest or pickup requests.
-
Do not dispose of the solid chemical waste in the regular trash or pour it down the sink.[1][3][4]
6. Disposal of Empty Containers:
-
An empty container that previously held this compound should be managed as chemical waste unless it has been triple-rinsed with a suitable solvent.
-
If triple-rinsed, the rinsate must be collected and disposed of as liquid chemical waste. Once decontaminated, the container can be disposed of as regular lab glass or plastic, with the label defaced.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-S-4-methoxybenzyl-D-cysteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-S-4-methoxybenzyl-D-cysteine. Following these procedures is essential for ensuring personal safety and maintaining experimental integrity.
Chemical Profile:
| Property | Value |
| Chemical Name | Nα-Boc-S-(4-methoxybenzyl)-D-cysteine |
| CAS Number | 58290-35-0[1] |
| Molecular Formula | C16H23NO5S[1] |
| Molecular Weight | 341.4 g/mol [1] |
| Appearance | White powder[1] |
| Storage Temperature | 0-8°C[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | Must be worn with side protection. |
| Hand Protection | Chemical-resistant gloves | Tested according to EN 374. Dispose of contaminated gloves after use.[2][3] |
| Body Protection | Full laboratory suit | Provides complete coverage. |
| Respiratory Protection | Dust respirator | Use a particulate filter device (EN 143, P1) if dust formation is likely.[2] A self-contained breathing apparatus may be necessary for large spills.[4] |
| Foot Protection | Closed-toe shoes/boots | Standard laboratory footwear. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is critical for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]
- Have an emergency eyewash station and safety shower readily accessible.
2. Handling:
- Avoid direct contact with the skin, eyes, and clothing.[3]
- Do not breathe in the dust.[4] Minimize dust generation during handling.[3]
- Keep the compound away from heat, sparks, and open flames as it is combustible.[2][4]
- Avoid contact with strong oxidizing agents, as this can cause a violent reaction.[2]
- Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[4]
3. Storage:
- Store the compound in a tightly sealed container to prevent contamination and degradation.[4]
- Maintain the storage temperature between 0-8°C.[1]
- Store in a dry place.[2]
4. Spill Response:
- Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container.
- Large Spills: Evacuate the area. Use a shovel to place the material into a suitable container for waste disposal.[4] A self-contained breathing apparatus should be used to avoid inhalation.[4]
- Ventilate the affected area.[2]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and comply with regulations.
-
Waste Characterization: The waste generator is responsible for determining if the chemical waste is classified as hazardous according to applicable regulations.[3]
-
Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Contact a licensed professional waste disposal service for guidance.[3]
-
Container Disposal: Dispose of empty containers as unused product. Do not dispose of with household garbage.[3]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
